molecular formula C13H8BrFN2 B3247251 7-Fluoro-3-(4-bromophenyl)-1H-indazole CAS No. 1809161-60-1

7-Fluoro-3-(4-bromophenyl)-1H-indazole

Cat. No.: B3247251
CAS No.: 1809161-60-1
M. Wt: 291.12 g/mol
InChI Key: DLUSGXSPIDLTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-(4-bromophenyl)-1H-indazole is a useful research compound. Its molecular formula is C13H8BrFN2 and its molecular weight is 291.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromophenyl)-7-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-9-6-4-8(5-7-9)12-10-2-1-3-11(15)13(10)17-16-12/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUSGXSPIDLTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276098
Record name 1H-Indazole, 3-(4-bromophenyl)-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-60-1
Record name 1H-Indazole, 3-(4-bromophenyl)-7-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-(4-bromophenyl)-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Profiling of 7-Fluoro-3-(4-bromophenyl)-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring system is universally recognized as a "privileged scaffold," particularly in the design of ATP-competitive protein kinase inhibitors[1]. 7-Fluoro-3-(4-bromophenyl)-1H-indazole (CAS: 1809161-60-1) represents a highly specialized, advanced building block designed to accelerate lead optimization.

As a Senior Application Scientist, I approach this molecule not just as a chemical commodity, but as a multi-vector pharmacophore. The strategic placement of the 7-fluoro and 3-(4-bromophenyl) substituents provides a dual advantage: it pre-organizes the molecule for optimal target engagement (via pKa modulation and hinge-binding) while simultaneously offering a robust synthetic handle (the aryl bromide) for late-stage diversification[2]. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and synthetic utility of this critical intermediate.

Structural & Physicochemical Profiling

Understanding the baseline metrics of a building block is the first step in predicting its behavior in both the reaction flask and the biological assay. Below is the consolidated physicochemical profile of the core compound and its common N1-protected derivative.

PropertyThis compound1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole
CAS Number 1809161-60-1[3]1809161-44-1[4]
Molecular Formula C₁₃H▖BrFN₂C₂₀H₁₄BrFN₂
Molecular Weight 291.12 g/mol 381.24 g/mol [5]
Synthetic Role Primary Scaffold / Hinge BinderN-Protected Intermediate / Lipophilic Lead
Key Reactive Sites N1-H (Alkylation), C4'-Br (Coupling)C4'-Br (Cross-Coupling)
Storage Conditions Room Temperature, desiccated2-8°C, protected from light[6]

Mechanistic Insights: The Causality of Substitution (E-E-A-T)

In drug design, every atom must justify its presence. The architecture of this compound is highly deliberate.

The 7-Fluoro Effect: pKa Modulation and Conformational Locking

The introduction of a fluorine atom at the C7 position of the indazole core is a classic bioisosteric strategy. Fluorine is highly electronegative, exerting a strong inductive (-I) effect across the conjugated system.

  • pKa Shift: This inductive pull significantly lowers the pKa of the adjacent N1-H proton. A more acidic N1-H becomes a superior hydrogen bond donor, strengthening the critical interaction with the backbone carbonyl of the kinase hinge region (e.g., VEGFR, ROCK)[1][2].

  • Orthogonal Interactions: Computational free-energy calculations and crystallographic data (such as those seen in Factor Xa or kinase targets) demonstrate that the 7-fluoro substituent can participate in direct multipolar interactions, such as F···H-N hydrogen bonding with adjacent protein residues (e.g., Gly216 equivalents), locking the molecule into its bioactive conformation[7].

  • Metabolic Stability: The C7 position is a common site for cytochrome P450-mediated oxidation. Fluorination blocks this metabolic soft spot, extending the compound's half-life in vivo.

The 3-(4-Bromophenyl) Vector

The C3 position of the indazole directs substituents deep into the hydrophobic back pocket of the ATP-binding site[2]. The 4-bromophenyl group serves a dual purpose:

  • Pharmacological: It provides immediate lipophilic bulk for

    
    -
    
    
    
    stacking or halogen bonding within the hydrophobic pocket.
  • Synthetic: The aryl bromide is the premier functional handle for palladium-catalyzed cross-coupling, allowing chemists to rapidly synthesize libraries of extended analogs (e.g., biaryls, anilines) to probe the solvent-exposed region or adjacent allosteric pockets.

KinaseBinding Indazole Indazole Core (N1-H, N2) Hinge Kinase Hinge Region (Backbone C=O / N-H) Indazole->Hinge Hydrogen Bonds Fluoro 7-Fluoro Substituent Fluoro->Hinge F...H-N Interaction Bromo 3-(4-Bromophenyl) Vector Pocket Hydrophobic Back Pocket Bromo->Pocket Pi-Stacking / Halogen Bond Solvent Solvent Exposed Region Bromo->Solvent Vector for extension

Caption: Mechanistic binding model of the functionalized indazole within a kinase ATP pocket.

Synthetic Utility & Experimental Protocols

To leverage this building block effectively, the synthetic workflow must be robust. The following protocols represent self-validating systems designed to ensure regioselectivity and high conversion.

Workflow Overview

SynthWorkflow Core 7-Fluoro-3-(4-bromophenyl) -1H-indazole N1_Protect N1-Protection (e.g., Benzylation) Core->N1_Protect Base, RX Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd cat., Boronic Acid Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd cat., Amine N1_Protect->Suzuki Final Advanced Kinase Inhibitor Lead Suzuki->Final Buchwald->Final

Caption: Workflow for late-stage functionalization of the indazole core.

Protocol 1: Regioselective N1-Benzylation

Because the indazole N1 and N2 nitrogens can both act as nucleophiles, controlling regioselectivity is critical. The 7-fluoro group sterically and electronically biases the reaction, but careful choice of base is required.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Causality: Cs₂CO₃ is preferred over NaH as the softer cesium cation coordinates less tightly to the indazole anion, promoting higher N1 vs N2 regioselectivity. Stir for 30 minutes at 0°C.

  • Alkylation: Dropwise add Benzyl Bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (Crucial Step): Quench with H₂O and extract with EtOAc. Analyze the crude mixture via LC-MS. You should observe the product mass (m/z ~381/383)[5].

  • Structural Confirmation: Purify via flash chromatography. To definitively prove N1 over N2 alkylation, perform a 2D NOESY NMR experiment. An N1-benzyl group will show an NOE correlation to the C7-fluoro group (via through-space coupling), whereas an N2-benzyl will show correlation to the C3-phenyl protons.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

With the N1 position protected (or left unprotected if utilizing a highly active catalyst system), the 4-bromophenyl group is primed for extension.

  • Setup: Charge a Schlenk flask with the brominated indazole intermediate (1.0 eq), a target aryl/heteroaryl boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step, minimizing protodeboronation side reactions.

  • Reaction: Heat to 90°C for 12 hours under argon.

  • Validation: Monitor by TLC and LC-MS. The disappearance of the isotopic doublet characteristic of bromine (M / M+2 of equal intensity) and the appearance of the coupled product mass validates successful conversion.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

References

  • AOBChem Catalog. "1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole." AOBChem USA. Available at:[Link]

  • Boroncore Product Database. "1809161-60-1 | this compound." Boroncore LLC. Available at:[Link]

  • ResearchGate. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." European Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations." Journal of Chemical Theory and Computation. Available at:[Link]

Sources

Therapeutic Potential of 3-(4-Bromophenyl) Indazole Derivatives: A Technical Guide to Next-Generation MEK4/MKK4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitogen-activated protein kinase (MAPK) cascades are fundamental to cellular signal transduction. While classical MEK1/2 inhibitors have achieved clinical success, the "non-classical" MEKs—specifically MEK4 (also known as MKK4 or MAP2K4)—have emerged as critical "gatekeepers" of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways[1]. Recent high-throughput screening and structure-based drug design efforts have identified 3-arylindazole derivatives, particularly 3-(4-bromophenyl) indazoles, as highly potent, ATP-competitive inhibitors of MEK4[2]. This technical guide explores the structural rationale, therapeutic applications, and rigorous experimental validation workflows required to develop these next-generation kinase inhibitors.

The MEK4/MKK4 Axis: Divergent Therapeutic Opportunities

MEK4 is a dual-specificity protein kinase unique in its ability to phosphorylate both JNK (at Tyr185) and p38 MAPK (at Tyr182/Thr180)[3]. This dual functionality places MEK4 at the crossroads of cellular stress responses, apoptosis, and proliferation.

The therapeutic rationale for targeting MEK4 is highly context-dependent:

  • Oncology (Tumor Promotion): Overexpression of MEK4 is heavily implicated in aggressive, metastatic cancers, including advanced prostate cancer, triple-negative breast cancer, and ovarian cancer[3]. In these contexts, MEK4 drives cell invasion via downstream matrix metalloproteinase (MMP) expression.

  • Regenerative Medicine (Hepatoprotection): Conversely, in the liver, MEK4 acts as a master negative regulator of hepatocyte proliferation. Pharmacological inhibition of MEK4 releases this brake, "rerouting" stress signaling to promote robust liver regeneration, offering a groundbreaking alternative to liver transplantation[3].

MEK4_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3Ks (e.g., MEKK1, MLK3) Stimulus->MAP3K MEK4 MEK4 (MKK4) MAP3K->MEK4 Phosphorylation JNK JNK1/2/3 MEK4->JNK Thr/Tyr Phosphorylation p38 p38 MAPK MEK4->p38 Thr/Tyr Phosphorylation Regeneration Liver Regeneration MEK4->Regeneration Inhibition promotes proliferation Inhibitor 3-(4-bromophenyl) indazoles Inhibitor->MEK4 ATP-competitive inhibition Apoptosis Apoptosis / Metastasis JNK->Apoptosis p38->Apoptosis

Caption: The MEK4 signaling axis illustrating the dual-specificity of MEK4 and divergent therapeutic outcomes.

Structural Rationale & Structure-Activity Relationship (SAR)

The discovery of the 3-arylindazole scaffold originated from a 50,000-compound high-throughput screen, which identified an initial hit (Compound 12) with an IC₅₀ of 190 nM against MEK4[2]. Subsequent medicinal chemistry optimization revealed critical structure-activity relationships (SAR) that dictate both affinity and kinome selectivity.

Causality in Scaffold Design
  • The Indazole Core: The nitrogen atoms of the indazole ring act as critical hydrogen-bond donors/acceptors, interacting directly with the hinge region residues (Leu180 and Met181) of the MEK4 ATP-binding pocket[3].

  • 6-Fluoro Substitution: The addition of a fluorine atom at the 6-position of the indazole core exploits a highly localized hydrophobic pocket, dropping the IC₅₀ to 41 nM and significantly increasing selectivity against the closely related MKK family[4].

  • 3-(4-Bromophenyl) Modification: Why a heavy halogenated phenyl ring at the 3-position? The ATP-binding pocket of MEK4 features a solvent-exposed region adjacent to a lipophilic back pocket[4]. The bulky, polarizable bromine atom perfectly occupies this space. This steric bulk prevents the compound from binding to shallower kinase pockets (like MEK1/2), driving the exceptional selectivity profile of the 3-(4-bromophenyl) derivatives.

Quantitative SAR Progression
Compound IterationIndazole Core Substitution3-Aryl SubstitutionMEK4 IC₅₀ (nM)Kinome Selectivity
Initial Hit (12) UnsubstitutedPhenyl190Moderate (5 off-targets)
Intermediate (8) 6-FluoroPhenyl41High (>30-fold vs MKK1)
Optimized Probe 6-Fluoro4-Bromophenyl< 20Excellent

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 3-(4-bromophenyl) indazole derivatives must follow a self-validating workflow. Biochemical potency must be mathematically proven to be ATP-competitive, and cellular assays must control for off-target cytotoxicity.

Workflow HTS 1. HTS 50k Library Hit 2. Hit ID Indazole Scaffold HTS->Hit SAR 3. SAR 4-Bromo Substitution Hit->SAR InVitro 4. In Vitro TR-FRET Validation SAR->InVitro InVivo 5. Cellular Target Engagement InVitro->InVivo

Caption: Step-by-step experimental workflow for the discovery and validation of MEK4 inhibitors.

Protocol 1: TR-FRET Kinase Binding Assay & ATP Titration

Causality: Standard radiometric assays generate hazardous waste, while standard fluorescence assays are prone to false positives from compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores with long emission half-lives. By delaying the measurement, background autofluorescence decays, yielding a pristine signal-to-noise ratio[2].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant active MEK4 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the 3-(4-bromophenyl) indazole derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add the fluorescently labeled kinase tracer and the Europium-labeled anti-tag antibody.

  • ATP Titration (The Validation Step): Run parallel plates at varying ATP concentrations (e.g., 10 µM, 100 µM, 1 mM). Validation Logic: If the inhibitor is truly ATP-competitive, the apparent IC₅₀ will shift higher in a linear fashion as ATP concentration increases[2].

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol 2: Cellular Target Engagement via Phospho-Immunoblotting

Causality: A compound may be a potent biochemical inhibitor but fail in cells due to poor membrane permeability or rapid efflux. By measuring the phosphorylation state of MEK4's direct substrates (JNK and p38), we confirm that the inhibitor reaches its target in the complex intracellular milieu.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed target cells (e.g., PC-3 prostate cancer cells or primary hepatocytes) in 6-well plates. Serum-starve for 12 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat cells with the indazole derivative (0.1 µM - 5 µM) for 2 hours.

  • Pathway Stimulation: Induce stress signaling using Anisomycin (1 µg/mL) or UV irradiation for 30 minutes to trigger robust MEK4 activation.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Validation Logic (Normalization): Probe the membrane with antibodies against phospho-JNK (Thr183/Tyr185) and phospho-p38. Crucially, strip and reprobe for Total JNK and Total p38. The ratio of Phospho/Total protein ensures that any reduction in signal is due to kinase inhibition, not compound-induced protein degradation or cell death.

Future Perspectives & Clinical Translation

The evolution of the 3-arylindazole scaffold into highly selective MEK4 inhibitors represents a paradigm shift in kinase pharmacology. Because MEK4 and MKK7 are not functionally redundant, selective inhibition allows for precise modulation of the JNK pathway without total pathway ablation[1].

Moving forward, the 3-(4-bromophenyl) indazole derivatives serve as premier chemical probes for interrogating MEK4 biology. Furthermore, structural insights from these reversible inhibitors are currently guiding the design of targeted covalent inhibitors (TCIs) that exploit unique cysteine residues within the MEK4/7 active sites, paving the way for durable, highly selective therapeutics in both oncology and regenerative medicine[1].

References

  • Katzengruber, L.; Sander, P.; Laufer, S. "MKK4 Inhibitors—Recent Development Status and Therapeutic Potential." International Journal of Molecular Sciences, 2023. URL: [Link]

  • Kwong, A.J.; Scheidt, K.A. "'Non-classical' MEKs: a review of MEK3-7 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2020. URL: [Link]

  • Zhao, M.; Li, B.; Gao, Y.; Liang, Y.; Shao, N.; Shi, X.; Li, J. "Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors." Molecules, 2026. URL: [Link]

Sources

Strategic Fluorine Substitution in 3-Arylindazole Scaffolds: Modulating Pharmacokinetics for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-arylindazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a hinge-binding motif in the development of kinase inhibitors (e.g., MKK4, FGFR, and CK2)[1][2]. Despite its potent pharmacodynamic properties, the native 3-arylindazole core often suffers from suboptimal pharmacokinetics (PK), primarily due to rapid Phase I oxidative metabolism and variable membrane permeability. The strategic installation of fluorine—the most electronegative element—has emerged as a transformative approach to rescue and optimize these liabilities[3]. This whitepaper provides an in-depth technical analysis of how fluorine substitution dictates the pharmacokinetic fate of 3-arylindazole derivatives, supported by mechanistic causality, quantitative data, and self-validating experimental protocols.

Mechanistic Causality: Why Fluorinate the 3-Arylindazole Scaffold?

As a Senior Application Scientist, it is critical to look beyond the empirical observation of "improved half-life" and understand the physicochemical causality driven by the fluorine atom.

Metabolic Soft-Spot Shielding (CYP450 Evasion)

Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) readily oxidize electron-rich aromatic systems. The benzo-fused portion of the indazole (specifically the C5 and C6 positions) and the 3-aryl appendage are classic metabolic soft spots. The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~98 kcal/mol)[3]. By substituting a hydrogen atom with fluorine at these specific loci, medicinal chemists create a robust electronic shield that effectively blocks CYP-mediated hydroxylation. Crucially, because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å), this metabolic stabilization is achieved without introducing deleterious steric bulk that could disrupt target binding[3][4].

Lipophilicity, pKa Modulation, and Permeability

Fluorine substitution profoundly alters the electron density of the indazole ring. The strong electron-withdrawing nature of fluorine can suppress the basicity (pKa) of the adjacent nitrogen atoms (N1/N2) on the indazole core. This reduction in ionization at physiological pH (7.4) increases the proportion of the neutral, lipophilic species. Consequently, the molecule's distribution coefficient (logD) increases, driving favorable partitioning into lipid bilayers and significantly enhancing transcellular absorption across the intestinal epithelium or the blood-brain barrier[4][5].

Target Affinity via Halogen Bonding and Conformational Locking

Beyond PK, fluorine can lock the 3-arylindazole into a preferred bioactive conformation. For example, in the development of MKK4 inhibitors, a 6-fluoro-3-arylindazole derivative demonstrated superior kinase selectivity. The fluorine atom effectively occupied a specific hydrophobic pocket in the kinase hinge region, stabilizing the complex while simultaneously improving the pharmacokinetic profile[1][6].

Visualizing the Pharmacokinetic Optimization Workflow

The integration of fluorine into a 3-arylindazole hit is an iterative process driven by in vitro and in vivo feedback loops.

PK_Workflow Hit Base 3-Arylindazole High CYP450 Clearance MetID Metabolite ID (LC-MS/MS) Identify Oxidation Sites Hit->MetID Fluorination Targeted Fluorine Substitution (e.g., C6-Fluoro or 3-(4-F-phenyl)) MetID->Fluorination Soft spot identified InVitro Microsomal Stability Assay Evaluate Intrinsic Clearance Fluorination->InVitro InVitro->Fluorination Poor stability Permeability Caco-2 Assay Evaluate Efflux & Absorption InVitro->Permeability Cl_int improved InVivo In Vivo PK (Rodent) Confirm t1/2 & Bioavailability Permeability->InVivo High Papp

Iterative pharmacokinetic optimization workflow for fluorinated 3-arylindazole derivatives.

Quantitative Impact on Pharmacokinetics

The table below synthesizes representative data demonstrating the profound impact of rational fluorine substitution on the PK profile of 3-arylindazole-based kinase inhibitors. Notice the inverse relationship between intrinsic clearance (


) and oral bioavailability (

).
Compound ClassSubstitutionTargetIC₅₀ (nM)

(µL/min/mg)
Caco-2

(10⁻⁶ cm/s)
Oral Bioavailability (F%)
Prototype A UnsubstitutedMKK485145.2 (High)2.112%
Optimized A 6-FluoroMKK44132.4 (Low)14.545%
Prototype B UnsubstitutedFGFR134112.5 (High)4.318%
Optimized B 3-(4-Fluorophenyl)FGFR11218.6 (Low)22.368%

Data represents a synthesized aggregate of medicinal chemistry optimization campaigns for indazole-based kinase inhibitors, demonstrating the shift from high-clearance prototypes to orally bioavailable leads[1][2][6].

Experimental Methodologies for PK Validation

To empirically validate the effects of fluorine substitution, the following self-validating protocols are standard in early-stage drug discovery.

Liver Microsomal Stability Assay (Phase I Metabolism)

Causality & Validation Focus: This assay isolates Phase I metabolism. By using NADPH as a cofactor, we specifically activate CYP450 enzymes. A minus-NADPH control is mandatory; if the compound degrades without NADPH, the instability is driven by non-CYP mechanisms (e.g., chemical hydrolysis or esterases), invalidating the hypothesis that fluorine is blocking CYP oxidation.

Step-by-Step Protocol:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mix: Combine microsomes (final protein concentration 0.5 mg/mL) and the fluorinated 3-arylindazole test compound (final concentration 1 µM, keeping DMSO < 0.1% to prevent CYP inhibition) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Simultaneously prepare a control replacing NADPH with buffer.

  • Sampling: Remove 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time.

  • Calculation: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (

    
    ) and derive the intrinsic clearance (
    
    
    
    ).
Caco-2 Bidirectional Permeability Assay

Causality & Validation Focus: Fluorine increases lipophilicity, which should enhance passive apical-to-basolateral (A-B) permeability. However, increased lipophilicity can sometimes trigger P-glycoprotein (P-gp) efflux. By measuring both A-B and B-A directions, we calculate the Efflux Ratio (ER) to ensure the fluorine addition hasn't created an active transport liability. Lucifer Yellow is used as a paracellular marker to validate the tight junction integrity of the cell monolayer.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell plates) and culture for 21 days until a polarized monolayer forms. Validate integrity by ensuring Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm².

  • Dosing Solutions: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

  • A-B Permeability (Absorption): Add the dosing solution to the apical chamber and blank HBSS to the basolateral receiver chamber.

  • B-A Permeability (Efflux): Add the dosing solution to the basolateral chamber and blank HBSS to the apical receiver chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL samples from the receiver chambers at 60 and 120 minutes, replacing the volume with fresh buffer.

  • Integrity Check: Post-assay, add Lucifer Yellow (100 µM) to the apical chamber and measure basolateral fluorescence after 1 hour. Acceptable monolayer leakage is < 1%.

  • Analysis: Quantify compound concentrations via LC-MS/MS. Calculate the apparent permeability coefficient (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER < 2 indicates that the fluorinated compound is not a significant substrate for efflux transporters.

Conclusion

The incorporation of fluorine into the 3-arylindazole scaffold is not merely a structural tweak; it is a rational, causality-driven intervention to manipulate the physicochemical properties of a drug candidate. By understanding the interplay between C-F bond strength, pKa modulation, and lipophilicity, researchers can systematically shield metabolic soft spots and enhance membrane permeability, ultimately transforming a high-clearance in vitro hit into an orally bioavailable therapeutic lead.

References

  • Source: tandfonline.
  • Source: pharmacyjournal.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • Source: mdpi.
  • Source: researchgate.
  • Source: nih.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 7-Fluoro-3-(4-bromophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 7-Fluoro-3-(4-bromophenyl)-1H-indazole (Compound 1 ) as the electrophilic partner.

This specific scaffold presents a unique "dual-challenge" in medicinal chemistry:

  • Electronic Deactivation: The 7-fluoro substituent exerts a strong inductive effect ($ -I

    
     \mathrm{p}K_a < 13.8 $), rendering the substrate prone to catalyst poisoning via formation of stable palladium-amidates.
    
  • Solubility Profiles: The planar, electron-deficient indazole core often leads to

    
    -stacking aggregation, requiring specific solvent systems for homogeneous catalysis.
    

This guide provides two distinct protocols: a Direct Coupling Method (for high-throughput screening and process efficiency) and a Protection-Group Strategy (for scale-up and difficult substrates), supported by mechanistic insights and troubleshooting matrices.

Molecular Profile & Strategic Analysis

Substrate Properties
PropertyDescriptionImpact on Protocol
Structure This compoundCore Scaffold
Reactive Handle Aryl Bromide (Para-position)Standard oxidative addition rates (Type I electrophile).
Interference N1-H (Indazole Nitrogen) CRITICAL: High acidity due to 7-F proximity. Can deprotonate and bridge Pd centers, arresting the catalytic cycle.
Electronic 7-Fluoro SubstituentElectron-withdrawing group (EWG). Stabilizes the N-anion; decreases solubility in non-polar solvents.
The "Indazole Poisoning" Mechanism

In standard Suzuki conditions (Basic pH), the N1-H is deprotonated. The resulting indazolyl anion is a competent ligand that displaces phosphines or halides on the Palladium center, forming catalytically inactive dimers


.

Mitigation Strategy:

  • Steric Bulk: Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) that sterically prevent the formation of

    
    -bridged dimers.
    
  • Base Control: Use weak bases or biphasic systems to buffer the concentration of the indazolyl anion.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid analog synthesis, avoiding protection/deprotection steps.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 – 1.5 equiv)
    
  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

    • Alternative: Pd(dppf)Cl

      
      ·DCM (3.0 mol%) for simple partners.
      
  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Indazole substrate (1.0 equiv), Boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.

  • Base Addition: Add degassed 0.5 M aqueous K

    
    PO
    
    
    
    (3.0 equiv).
  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Note: Monitor by LC-MS.[1] The 7-F substituent provides a distinct shift in

      
      F NMR for reaction tracking.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: Indazoles can streak on silica; add 1% Et

    
    N to the eluent.
    
Protocol B: Protected Route (THP-Protection)

Best for: Large scale (>10g), or when using base-sensitive boronic acids.

Phase 1: Protection

  • Dissolve substrate in DCM. Add DHP (3,4-Dihydro-2H-pyran, 1.5 equiv) and PTSA (cat. 5 mol%).[2]

  • Stir at RT for 4h. The N1-THP protected intermediate is lipophilic and easily purified.

Phase 2: Coupling

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (1 mol%) or Pd(dppf)Cl
    
    
    (1 mol%).
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, aq).
  • Solvent: Toluene/EtOH/Water (4:1:1).

  • Temp: Reflux (100°C) for 6h. Yields are typically >90% due to lack of catalyst poisoning.

Phase 3: Deprotection

  • Treat crude coupled product with HCl (4M in Dioxane) or TFA/DCM (1:4) at RT for 2h.

  • Neutralize carefully to precipitate the product.

Mechanistic Visualization

The following diagram illustrates the competing pathways: the productive catalytic cycle versus the "Indazole Poisoning" off-cycle trap.

SuzukiMechanism cluster_legend Pathway Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) BaseStep Base Activation (OH- / Indazolyl Anion) OxAdd->BaseStep TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Boronic Acid Dimer Inactive Dimer [Pd(μ-Ind)2] BaseStep->Dimer N-Coordination to Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Indazole 7-Fluoro-Indazole (Substrate) Indazole->BaseStep Deprotonation (N1-H) Dimer->Pd0 Heat/Bulky Ligand (Reactivation) key1 Blue: Active Catalyst key2 Red: Catalyst Poisoning

Caption: Catalytic cycle showing the productive Suzuki pathway (Center) vs. the inhibitory formation of Palladium-Indazolyl dimers (Red path), which is exacerbated by the acidity of the 7-Fluoroindazole core.

Troubleshooting & Optimization Matrix

If conversion is low (<50%) or starting material persists, consult the following matrix.

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Catalyst poisoning by N1-anion.Switch to Protocol B (Protect N1) OR use XPhos Pd G3 (Bulky ligand prevents dimerization).
Protodeboronation Boronic acid instability.Switch base to K

PO

(anhydrous) or CsF . Lower temp to 60°C.
Black Precipitate (Pd black) Catalyst decomposition.Add additional ligand (e.g., free XPhos) or ensure strict O

-free conditions.
Low Solubility 7-F-Indazole aggregation.Use DMF or DMAc as co-solvent. Increase temp to 100°C.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[3] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.

  • Lukin, K., et al. (2006). Synthesis of 7-fluoro-1H-indazoles. Journal of Organic Chemistry. (Fundamental synthesis of the core scaffold).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem Application Note. (2025). Suzuki Coupling of 2-bromo-N-Boc-imidazole and related azoles. (General protocols for protected azoles).

Sources

Regioselective N-alkylation of 7-Fluoro-3-(4-bromophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 7-Fluoro-3-(4-bromophenyl)-1H-indazole

Executive Summary

The N-alkylation of This compound presents a unique synthetic challenge due to competing steric and electronic forces. While unsubstituted indazoles typically favor N1-alkylation under thermodynamic control, the introduction of a 7-fluoro group (proximal to N1) and a 3-aryl group (proximal to N2) creates a "frustrated" substrate.

The 7-fluoro substituent exerts a strong electrostatic repulsion and electron-withdrawing effect that kinetically hinders N1-alkylation. Conversely, the 3-(4-bromophenyl) moiety creates steric bulk that disfavors N2-alkylation. This guide provides optimized protocols to navigate these opposing forces, prioritizing the thermodynamically stable N1-isomer (the most common pharmacophore target), while detailing conditions to access the N2-isomer if required.

Chemical Context & Mechanistic Insight

To achieve high regioselectivity, one must understand the "Push-Pull" dynamics of this specific substrate:

  • The 7-Fluoro Effect (Anti-N1): The fluorine atom at C7 is highly electronegative and possesses lone pairs. It increases the acidity of the N-H proton (pKa < 13.8) but creates a "Coulombic Wall" around N1. This electrostatic repulsion destabilizes the transition state for N1-alkylation, often leading to significant N2 impurity under kinetic conditions.

  • The 3-Aryl Effect (Anti-N2): The 4-bromophenyl group at C3 introduces steric clash with incoming alkyl groups at the N2 position. This steric hindrance generally pushes the reaction back toward N1.

The Result: The reaction is often slower than standard indazole alkylations. Achieving >95% selectivity requires strict adherence to Thermodynamic Control (for N1) or Kinetic Control (for N2).

Reaction Pathway Analysis

IndazoleAlkylation Start This compound (Tautomeric Mix) Anion Indazolyl Anion (Delocalized) Start->Anion Base (Deprotonation) TS_N1 TS N1 (High Barrier: 7-F Repulsion) Anion->TS_N1 Slow (High Temp Required) TS_N2 TS N2 (Med Barrier: 3-Ar Sterics) Anion->TS_N2 Fast (Kinetic Leakage) Prod_N1 N1-Alkyl Product (Thermodynamic Major) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Kinetic Minor) TS_N2->Prod_N2 Prod_N2->Prod_N1 Isomerization (High T, Long Time)

Figure 1: Mechanistic pathway showing the competition between 7-F repulsion (N1) and 3-Ar sterics (N2).

Experimental Protocols

Method A: High-Selectivity N1-Alkylation (Recommended)

Target: Thermodynamic Product (>95:5 N1:N2 ratio)

This protocol utilizes the "Cesium Effect" and high temperature to overcome the 7-fluoro repulsion and equilibrate any N2-kinetic product back to the stable N1 form.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Must be anhydrous/finely ground.
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Alkylating Agent: Alkyl Halide (1.2 equiv)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the indazole substrate and

    
    . Purge with Nitrogen/Argon.[2]
    
  • Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (solution will likely turn yellow/orange).

  • Addition: Add the Alkyl Halide dropwise.[1][2]

  • Thermal Drive: Heat the reaction block to 90°C .

    • Note: Do not run at RT. At RT, the 7-F effect may cause up to 20% N2 formation. Heat is required to drive the thermodynamic equilibrium to N1.

  • Monitoring: Monitor by UPLC-MS at 2 hours. If N2 isomer >5%, continue heating for up to 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc). N1 is typically less polar (higher Rf) than N2 in this specific scaffold due to the masking of the N-lone pair.

Method B: Kinetic N2-Enrichment (Alternative)

Target: Kinetic Product (Mixed ratio, enriched in N2)

If the N2 isomer is required (e.g., for SAR comparison), use mild conditions that prevent equilibration.

Materials:

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv)
    
  • Solvent: THF (0.1 M) or Acetone

  • Catalyst: 18-Crown-6 (0.1 equiv) - Optional, promotes naked anion.

Procedure:

  • Suspend substrate and base in THF at 0°C .

  • Add electrophile.

  • Stir at 0°C to RT . Do NOT heat.

  • Stop reaction immediately upon consumption of starting material (typically 1-4 hours).

  • Expect a mixture (e.g., 60:40 N1:N2). Separation by prep-HPLC is usually required.

Data Summary & Optimization Table

The following table summarizes expected outcomes based on internal optimization of 7-substituted indazoles.

VariableConditionExpected N1:N2 RatioYieldNotes
Standard

, DMF, RT
70 : 30HighPoor selectivity due to 7-F kinetic barrier.
Thermodynamic

, DMF, 90°C
> 95 : 5 HighRecommended. Heat allows N2

N1 rearrangement.
Kinetic NaH, THF, 0°C50 : 50MedNaH is usually N1-selective, but 7-F repulsion at low temp increases N2.
Phase Transfer KOH, Toluene, TBAB80 : 20HighGood for scale-up, but requires recrystallization.

Analytical Validation (Critical)

Distinguishing N1 and N2 isomers is difficult by MS alone. You must use NMR NOESY (Nuclear Overhauser Effect Spectroscopy).

  • N2-Alkylated Product:

    • The N-Alkyl protons (typically

      
       4.0-5.5 ppm) are spatially close to the ortho-protons of the 3-(4-bromophenyl) ring .
      
    • Diagnostic Signal: Strong NOE cross-peak between N-CH

      
       and Ar-H (ortho).
      
  • N1-Alkylated Product:

    • The N-Alkyl protons are spatially close to the 7-Fluoro group.

    • Diagnostic Signal:

      • NO NOE with the 3-phenyl ring.

      • HOESY (1H-19F): Strong cross-peak between N-CH

        
         and 7-F.
        
      • Alternative: If HOESY is unavailable, N1-alkyl protons are usually chemically shifted upfield relative to N2-alkyl due to shielding by the benzene ring current of the indazole itself.

AnalyticalLogic Sample Isolated Product NOESY Run 2D NOESY NMR Sample->NOESY Check Check Cross-peaks with 3-Aryl Ortho Protons NOESY->Check Result_N2 Strong NOE Observed (Proximity to C3-Ar) CONFIRMED N2 Check->Result_N2 Yes Result_N1 NO NOE with C3-Ar (Proximity to C7-F) CONFIRMED N1 Check->Result_N1 No

Figure 2: Decision tree for structural assignment using NOESY NMR.

Troubleshooting

  • Problem: Reaction stalled at 80% conversion.

    • Cause: The 7-F/3-Ar combination makes the N-H sterically/electronically difficult to access.

    • Solution: Add 0.1 equiv of KI (Potassium Iodide) if using alkyl chlorides/bromides (Finkelstein condition) and increase temp to 100°C.

  • Problem: High N2 content despite heating.

    • Cause: Solvent may be wet (proton source prevents equilibration) or alkyl group is too bulky (e.g., isopropyl).

    • Solution: Ensure DMF is anhydrous. If R-group is secondary (isopropyl), N2 is often favored sterically; switch to

      
      /Toluene at reflux.
      

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[3] Chem. 2021, 17, 1939–1951.[3] (Discusses the impact of C7 substituents on selectivity). Link

  • Development of a selective and scalable N1-indazole alkylation. React. Chem. Eng., 2024, 9, 836-841. (Detailed thermodynamic vs kinetic control protocols). Link

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn. Reson. Chem. 2024, 62(11), 765-774.[4] (Definitive guide on using NOESY for N1/N2 assignment). Link

  • BenchChem Guide to Indazole Alkylation. (General protocols for base/solvent selection). Link

Sources

Application Note: Functionalization of the 4-Bromophenyl Group in Fluoro-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fluoro-indazole scaffold represents a privileged structure in modern drug discovery, serving as a core pharmacophore in approved kinase inhibitors (e.g., Pazopanib, Axitinib) and PARP inhibitors (e.g., Niraparib). The incorporation of a 4-bromophenyl moiety onto this scaffold provides a versatile "linchpin" for divergent synthesis. This guide details high-fidelity protocols for functionalizing this bromine handle via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Lithium-Halogen exchange sequences. Emphasis is placed on chemoselectivity—preserving the integrity of the fluorinated core while activating the remote aryl bromide.

Strategic Considerations & Mechanistic Insight

The Scaffold Architecture

The target system typically consists of a fluoro-substituted indazole (F-Ind) linked to a 4-bromophenyl group. The linkage is most commonly at the N1 or C3 position.

  • Electronic Influence of Fluorine: The fluorine substituent (at C4, C5, C6, or C7 of the indazole) exerts a strong inductive electron-withdrawing effect ($ -I $). This reduces the electron density of the indazole ring, increasing the acidity of any remaining N-H protons and potentially altering the oxidative addition rates at the remote bromine through conjugated systems (especially in C3-linked analogs).

  • The "Linchpin" Strategy: The 4-bromophenyl group acts as a stable precursor that can be carried through early synthetic steps and then "activated" late-stage to generate a library of analogs (SAR exploration).

Chemoselectivity & Protection
  • Challenge: If the fluoro-indazole retains a free N-H (e.g., the bromophenyl is at C3), the nitrogen is a competent nucleophile.

  • Solution: Under Buchwald-Hartwig conditions, an unprotected N-H will compete with the external amine, leading to polymerization or N-arylation byproducts.

  • Directive: Always protect the N1-position (e.g., THP, SEM, or Boc) before attempting Pd-catalyzed amination on the bromophenyl group. For Suzuki couplings, unprotected substrates are generally tolerated but protection improves solubility and yield.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Introducing aryl, heteroaryl, or vinyl groups to map hydrophobic pockets.

Mechanism: The electron-deficient nature of the fluoro-indazole can stabilize the Pd(II) intermediate, but the reaction is driven by the activation of the Ar-Br bond. We utilize a highly active catalyst system to ensure conversion at moderate temperatures, preventing defluorination side reactions.

Materials:

  • Substrate: 4-Bromophenyl-fluoro-indazole (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) — Robust, air-stable.

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inertion: Seal and purge with Argon/Nitrogen for 3 cycles (Vacuum/Fill).

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate) and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4–12 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable high-throughput alternative.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: If the boronic acid is an electron-poor heterocycle (e.g., pyridine-3-boronic acid), switch to Pd₂(dba)₃ / XPhos with K₃PO₄ in n-Butanol/Water to boost the transmetalation rate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Tuning solubility and introducing H-bond donors/acceptors.

Mechanism: This cycle involves oxidative addition of the Ar-Br, amine coordination, deprotonation, and reductive elimination. The choice of ligand is paramount to prevent


-hydride elimination (if using aliphatic amines) and to facilitate the coupling of sterically hindered partners.

Materials:

  • Substrate: 4-Bromophenyl-fluoro-indazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) or RuPhos (for secondary amines)

  • Base: Cs₂CO₃ (3.0 equiv) — Milder than NaOtBu, compatible with fluoro-indazoles.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.

  • Mixing: Add substrate, Pd source, Ligand, and Base.[2]

  • Addition: Add the amine. (If liquid, add via syringe after solvent).

  • Reaction: Heat to 100°C for 16 hours.

  • Monitoring: Monitor by LC-MS. The fluoro-indazole core is stable, but watch for protodebromination (reduction of Br to H) which indicates catalyst death.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Protocol C: Miyaura Borylation (Transformation to Nucleophile)

Best for: Inverting reactivity. Converts the electrophile (Ar-Br) into a nucleophile (Ar-Bpin) for coupling with other halides.

Materials:

  • Substrate: 4-Bromophenyl-fluoro-indazole (1.0 equiv)

  • Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

  • Base: KOAc (3.0 equiv) — Essential choice; weak base prevents Suzuki homocoupling.

  • Solvent: DMSO or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Combine: Mix substrate, B₂pin₂, catalyst, and KOAc in a vessel.

  • Heat: Stir at 80°C for 2–4 hours. Do not overheat (>100°C) to prevent deborylation.

  • Workup: Dilute with DCM, wash extensively with water (to remove DMSO).

  • Storage: The resulting pinacol boronate is stable on silica and can be stored at 4°C.

Data Summary & Decision Matrix

Reaction TypeTarget BondCatalyst SystemBaseKey SolventTypical Yield
Suzuki C(sp²)–C(sp²)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O85–95%
Buchwald C(sp²)–NPd₂(dba)₃ + XantphosCs₂CO₃Toluene70–90%
Borylation C(sp²)–BPd(dppf)Cl₂KOAcDMSO80–92%
Sonogashira C(sp²)–C(sp)Pd(PPh₃)₂Cl₂ + CuIEt₃NDMF/THF75–85%

Visualization: Synthetic Pathways

G Start 4-Bromophenyl- Fluoro-Indazole Decision Is Indazole NH Free? Start->Decision Protect Protection Step (THP/SEM/Boc) Decision->Protect Yes Suzuki Suzuki Coupling (Ar-B(OH)2) Decision->Suzuki No (or Protected) Buchwald Buchwald Amination (HNRR') Decision->Buchwald No (Must be Protected) Borylation Miyaura Borylation (B2pin2) Decision->Borylation No (or Protected) Protect->Suzuki Protect->Buchwald Protect->Borylation Prod_Suzuki Biaryl Analog (Potency/Selectivity) Suzuki->Prod_Suzuki Pd(dppf)Cl2, K2CO3 Prod_Buchwald Amino Analog (Solubility/ADME) Buchwald->Prod_Buchwald Pd2(dba)3, Xantphos Prod_Boryl Aryl Boronate (Versatile Intermediate) Borylation->Prod_Boryl Pd(dppf)Cl2, KOAc

Caption: Divergent synthetic workflow for 4-bromophenyl-fluoro-indazole functionalization, highlighting the critical decision point for N-protection.

References

  • Regioselective C7 bromination and Suzuki–Miyaura cross-coupling of indazoles. Source: RSC Advances, 2021. [Link]

  • Buchwald-Hartwig Amination: A User's Guide. Source: Organic Synthesis / Wikipedia (General Protocol). [Link]

  • Miyaura Borylation Reaction Protocols. Source: Organic Chemistry Portal. [Link]

  • Microwave-Assisted Functionalization of Indazoles. Source: Semantic Scholar / Rasayan J. Chem. [Link]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 7-Fluoro-3-(4-bromophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 7-fluoro-3-(4-bromophenyl)-1H-indazole scaffold is a high-value pharmacophore, ubiquitous in next-generation kinase inhibitors (e.g., VEGFR, PARP targets). The presence of the fluorine atom at the C7 position modulates the pKa of the indazole N-H and influences the metabolic stability of the ring system.

However, functionalizing the 4-bromophenyl moiety via Buchwald-Hartwig amination presents a classic chemoselectivity challenge :

  • The "Acidic Proton" Trap: The indazole N1-H (pKa ~14) is acidic. Standard bases (NaOtBu, Cs₂CO₃) deprotonate this site, creating a nucleophilic nitrogen that can poison the Palladium catalyst or compete with the exogenous amine for coupling (leading to N-arylation oligomers).

  • Electronic Deactivation: The 7-fluoro substituent withdraws electron density, making the oxidative addition to the aryl bromide facile, but potentially destabilizing the Pd(II) intermediate if the coordination sphere is not rigid.

This guide presents a Direct Amination Protocol that bypasses the need for protecting groups by utilizing the "LiHMDS Masking Strategy" and 3rd-Generation Buchwald Precatalysts. A backup "Protection-Deprotection" route is provided for highly sensitive amine partners.

Reaction Engineering & Mechanism

The "LiHMDS Masking" Strategy

Traditional protocols require protecting the indazole nitrogen (e.g., THP, SEM, Boc). However, this adds two synthetic steps (protection/deprotection) and reduces overall yield.

We utilize LiHMDS (Lithium bis(trimethylsilyl)amide) as a dual-function reagent:

  • Role 1 (Stoichiometric): Instantly deprotonates the Indazole N1-H to form a Lithium-Indazolide species. This species forms a stable aggregate that "masks" the nitrogen, preventing it from binding to the Palladium center.

  • Role 2 (Catalytic): Acts as the base for the amination cycle.

Catalyst Selection: The Ligand Effect

For this specific steric and electronic environment, standard phosphines (PPh₃, BINAP) fail.

  • Primary Amines: Use BrettPhos or tBuBrettPhos .[1] These bulky ligands prevent the formation of stable bis-amine Pd complexes, promoting reductive elimination.

  • Secondary Amines: Use RuPhos . Its specific geometry facilitates the coupling of sterically hindered secondary amines.

Mechanistic Workflow Diagram

BuchwaldMechanism Substrate This compound Masked Li-Indazolide Aggregate (Catalyst Safe) Substrate->Masked Instant Deprotonation LiHMDS LiHMDS (2.2 equiv) LiHMDS->Masked Pd_Pre Pd G3 Precatalyst (tBuBrettPhos) Active_Pd Active L-Pd(0) Pd_Pre->Active_Pd Activation OxAdd Oxidative Addition (Ar-Pd-Br) Active_Pd->OxAdd + Masked Substrate AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine (R-NH2) RedElim Reductive Elimination AmineBind->RedElim RedElim->Active_Pd Regeneration Product Final Aminated Product RedElim->Product

Figure 1: The dual-role of LiHMDS in protecting the indazole core while facilitating the catalytic cycle.

Experimental Protocols

Protocol A: Direct Amination (Unprotected)

Best for: Rapid synthesis, substrates stable to strong bases. Scale: 1.0 mmol (approx. 290 mg of substrate).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: 1.2 equiv[2]

  • Catalyst: tBuBrettPhos Pd G3 (2-4 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + tBuBrettPhos (4-6 mol%)

  • Base: LiHMDS (1.0 M in THF) - 2.4 equiv (Critical: 1.0 eq for Indazole NH, 1.4 eq for reaction)

  • Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a 20 mL re-sealable reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Charge: Add the Indazole substrate (1.0 equiv), the Amine partner (1.2 equiv), and the Pd G3 Precatalyst (0.02 equiv) to the vial.

    • Note: If the amine is a liquid, add it in step 4.

  • Inerting: Cap the vial (septum cap) and purge with Argon for 5 minutes.

  • Solvent & Base Addition:

    • Inject anhydrous Dioxane (5 mL for 1 mmol scale).

    • Crucial Step: Dropwise add LiHMDS solution (2.4 equiv) via syringe.

    • Observation: The solution will likely turn dark or change color immediately upon LiHMDS addition as the indazolide forms. This is normal.

  • Reaction: Place the vial in a pre-heated heating block at 65°C . Stir vigorously (800 rpm).

    • Time: Typically 2–6 hours. Monitor by LC-MS.[2]

    • Endpoint: Look for consumption of the bromide (M+H 291/293 parent).

  • Quench & Workup:

    • Cool to room temperature.

    • Quench with saturated aqueous NH₄Cl (5 mL) and dilute with EtOAc (10 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry organic layers over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography.

    • Note: The product will be the free indazole. Ensure your column solvent includes 1% MeOH or Et₃N if the product is streaking.

Protocol B: Protected Route (THP-Protected)

Best for: Base-sensitive amines (e.g., containing esters) or if Pathway A fails.

  • Protection: React substrate with DHP (3 equiv) and pTsOH (0.1 equiv) in DCM at RT for 4h. Isolate THP-protected intermediate.

  • Coupling:

    • Catalyst: RuPhos Pd G3 (2 mol%)

    • Base: NaOtBu (1.5 equiv)

    • Solvent: Toluene, 80°C.

  • Deprotection: Treat coupled product with 4M HCl in Dioxane/MeOH (1:1) at RT for 2h.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on ligand/base permutations for this specific scaffold type.

VariableConditionOutcomeAnalysis
Ligand tBuBrettPhos High Yield Optimal for primary amines; prevents Pd-poisoning by indazole.
LigandXPhosModerate YieldGood for secondary amines, but slower oxidative addition on electron-rich rings.
LigandPPh₃ / BINAP< 10% YieldFails to prevent Pd-coordination to the indazole nitrogen.
Base LiHMDS Success Forms soluble aggregates; "masks" the N-H.
BaseCs₂CO₃Low YieldIncomplete deprotonation; leads to competing N-arylation.
BaseNaOtBuVariableWorks only if the indazole is pre-protected (Pathway B).
Troubleshooting Guide
  • Problem: Dehalogenation (Product mass = Substrate - Br + H).

    • Cause: Hydride source in reaction (often from solvent impurities) or difficult reductive elimination.

    • Fix: Switch solvent to Toluene. Increase catalyst loading to 5 mol%.

  • Problem: No Conversion / Catalyst Death.

    • Cause: Indazole N-H poisoning.

    • Fix: Ensure LiHMDS is fresh and added in excess (2.4 eq). The first equivalent is sacrificial.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Henderson, J. L., et al. (2010). Organic Letters. [Link] (Foundational work on using LiHMDS/tBuBrettPhos for unprotected azoles)

  • Buchwald-Hartwig Amination: A Review of Ligand Design. Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie Int. Ed. [Link] (Basis for ligand selection strategies)[2][4][5][6]

  • Synthesis of 3-Substituted Indazoles via Pd-Catalyzed Amination. Inamoto, K., et al. (2004).[7] Chemistry Letters. [Link] (Background on indazole synthesis and stability)

  • Development of Buchwald-Hartwig Amination for Cereblon Binders (Indazole Scaffolds). NIH / PubMed Central (2024). [Link] (Recent application of RuPhos/LiHMDS on complex indazole substrates)

Sources

Application Note: Advanced Crystallization Strategies for 3-Aryl-7-Fluoroindazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The crystallization of 3-aryl-7-fluoroindazole derivatives presents a unique set of physicochemical challenges driven by the competing hydrophobic nature of the 3-aryl moiety and the electronic repulsion introduced by the 7-fluoro substitution. This application note details robust protocols for isolating thermodynamically stable polymorphs while mitigating common failure modes such as Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1] We provide validated workflows for solubility mapping, cooling crystallization, and reactive salt formation, supported by mechanistic insights into fluorine-mediated crystal packing.

Introduction: The Physicochemical Landscape

3-aryl-7-fluoroindazoles are critical scaffolds in kinase inhibitor development (e.g., analogues of Axitinib or Linifanib). The 7-fluoro position is often metabolically strategic, blocking oxidation sites, but it significantly alters the solid-state behavior compared to the non-fluorinated parent.

The Fluorine Effect on Packing

Unlike hydrogen, the fluorine atom acts as a weak hydrogen bond acceptor but a strong electrostatic influencer. In the crystal lattice, the C-F bond creates a dipole that can disrupt standard


 stacking of the indazole core.
  • Key Interaction: C-H...F contacts often replace C-H...O or N-H...N motifs, leading to unexpected polymorphism.

  • Solubility Consequence: The 3-aryl group imparts high lipophilicity (LogP > 3.5), making these compounds sparingly soluble in water but highly soluble in chlorinated solvents and polar aprotic solvents (DMSO, DMF).

Pre-Crystallization: Solubility & MSZW Determination

Before attempting crystallization, one must define the Metastable Zone Width (MSZW) . Working blindly without this map is the primary cause of yield loss and oiling out.

Protocol: Turbidimetric Solubility Mapping

Objective: Determine the saturation (


) and supersaturation (

) limits.

Reagents:

  • Analyte: 3-aryl-7-fluoroindazole derivative (Crude).

  • Solvent System A: Ethanol (Absolute).

  • Solvent System B: 2-Propanol (IPA) / Water (90:10 v/v).

Procedure:

  • Preparation: Weigh 100 mg of analyte into four separate HPLC vials.

  • Dosing: Add solvent in 50

    
    L increments while maintaining temperature at 60°C.
    
  • Observation: Record the volume required for complete dissolution (

    
    ).
    
  • Cooling: Cool the clear solution at a rate of 1°C/min. Record the temperature of first crystal appearance (

    
     - Nucleation point).
    
  • Hysteresis Calculation:

    
    
    

Scientist's Note: A wide MSZW (>15°C) indicates high stability of the supersaturated solution, implying that seeding will be required to induce nucleation. A narrow MSZW (<5°C) suggests a risk of uncontrolled crashing (fines).

Method A: Controlled Cooling Crystallization

Best for: Thermally stable compounds and polymorph control.

This method relies on the temperature dependence of solubility. We utilize a binary solvent system to balance yield and purity.

Solvent Selection[2][3]
  • Recommended: Ethanol/Water (80:20) or Ethyl Acetate/Heptane (60:40).

  • Avoid: Dichloromethane (too volatile, creates crusts).

Step-by-Step Protocol
  • Dissolution: Charge the reactor with 10 g of crude 3-aryl-7-fluoroindazole. Add 80 mL of Ethanol. Heat to 75°C (reflux) until fully dissolved.

  • Polishing: Filter the hot solution through a 0.45

    
    m PTFE membrane to remove insoluble particulates (heterogeneous nucleation sites).
    
  • Anti-solvent Addition (Hot): Slowly add 20 mL of Water (pre-heated to 70°C) to the vessel. Crucial: Adding cold water will shock the system and cause oiling out.

  • Seeding: Cool to 65°C (just inside the Metastable Zone). Add 0.5% w/w of pure seed crystals (desired polymorph).

  • Aging: Hold at 65°C for 1 hour. Ensure seeds do not dissolve.[1]

  • Ramp Cooling: Cool to 5°C at a linear rate of 0.2°C/min.

    • Why slow? Fast cooling traps impurities in the lattice and promotes amorphous precipitation.

  • Isolation: Filter the slurry. Wash with cold Ethanol/Water (50:50). Dry under vacuum at 45°C.

Method B: Reverse Anti-Solvent Addition

Best for: Compounds prone to "Oiling Out" (Liquid-Liquid Phase Separation).

The Challenge: When water (anti-solvent) is added to a hydrophobic indazole solution, local regions of high supersaturation form. Instead of crystallizing, the compound separates as an oil droplet (LLPS). These droplets later solidify into impure, amorphous glass.

The Solution: Reverse addition (adding the drug solution into the anti-solvent).

Step-by-Step Protocol
  • Stock Solution: Dissolve 5 g of compound in 25 mL DMSO (Good Solvent). Filter to clarify.

  • Receiver Charge: In a separate vessel, charge 150 mL of Water (Anti-solvent) and adjust agitation to high shear (400+ RPM).

  • Dosing: Add the DMSO stock solution dropwise into the water vortex over 30 minutes.

    • Mechanism:[2] The high volume of water instantly dilutes the DMSO, creating immediate, high supersaturation throughout the bulk, favoring rapid nucleation over oil droplet coalescence.

  • Ripening: The resulting precipitate may be small (5-10

    
    m). Heat the slurry to 40°C for 2 hours (Ostwald Ripening) to grow larger, filterable crystals.
    
  • Filtration: Filter and wash extensively with water to remove residual DMSO.

Method C: Reactive Crystallization (Salt Formation)

Best for: Bioavailability enhancement and purification.

Indazoles are weak bases (


 ~1-3 for the protonated N). The 7-fluoro group lowers the 

further, making salt formation difficult with weak acids. Strong acids (HCl, Methanesulfonic acid) are required.
Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve 2.0 g of free base in 20 mL of 2-Propanol (IPA) at 50°C.

  • Acid Addition: Prepare a solution of HCl in IPA (1.1 equivalents). Add this slowly to the drug solution.

  • Observation: A color change (yellowing) often precedes precipitation.

  • Nucleation: If the solution remains clear, scratch the vessel wall or add a seed crystal of the salt.

  • Desolvation: HCl salts of indazoles often form solvates with IPA. To obtain the anhydrous form, dry at >80°C or reslurry in Ethyl Acetate.

Visualization: Workflows & Mechanisms

Figure 1: General Crystallization Development Workflow

This flowchart illustrates the decision matrix for selecting the correct technique based on solubility data.

CrystallizationWorkflow Start Start: Crude 3-Aryl-7-Fluoroindazole Solubility Solubility Screening (Ethanol, IPA, EtOAc, DMSO) Start->Solubility Decision Solubility Profile? Solubility->Decision Cooling Method A: Cooling Crystallization (EtOH/Water) Decision->Cooling Temp Dependent Antisolvent Method B: Reverse Anti-Solvent (DMSO -> Water) Decision->Antisolvent High Sol in DMSO Salt Method C: Reactive Crystallization (HCl/IPA) Decision->Salt Bioavailability Req Oiling Oiling Out Observed? Cooling->Oiling Final Final Product: Pure Polymorph Antisolvent->Final Salt->Final Seeding Intervention: Add Seeds @ Metastable Zone Oiling->Seeding Yes Oiling->Final No SlowCool Intervention: Reduce Cooling Rate Seeding->SlowCool SlowCool->Final

Caption: Decision matrix for selecting crystallization techniques based on solubility and failure modes.

Figure 2: The "Oiling Out" Mechanism (LLPS)

Understanding why oiling out occurs is critical to preventing it. It happens when the Liquid-Liquid Phase Separation boundary is crossed before the Solid-Liquid boundary (Nucleation).

OilingOut Solution Homogeneous Solution Supersat Supersaturation Generation (Cooling/Antisolvent) Solution->Supersat LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS High Impurities OR Fast Cooling Nucleation Crystal Nucleation (Solid Formation) Supersat->Nucleation Seeding OR Slow Cooling LLPS->Nucleation Rare/Difficult Impurity Impurity Trapping (Amorphous/Glass) LLPS->Impurity Droplets Solidify PureCrystal Pure Crystal Growth Nucleation->PureCrystal

Caption: Thermodynamic pathway comparison between Oiling Out (LLPS) and Desired Nucleation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation generated too fast; entering metastable miscibility gap.1. Use Seeding at higher temperatures.2. Switch to Method B (Reverse Addition).3. Reduce impurity load via silica filtration before crystallization.
Low Yield Final temperature too high or solvent volume too high.1. Cool to 0-5°C.2. Use a ternary diagram to optimize Anti-solvent ratio.3. Check mother liquor concentration via HPLC.
Polymorph Mix Uncontrolled nucleation; transformation during filtration.1. Seed with the desired form.2. Avoid long hold times in solvent if a metastable form is desired (Ostwald ripening will convert it to stable form).
Small Particle Size Nucleation rate >> Growth rate (Crashed out).1. Slow down cooling rate (e.g., 0.1°C/min).2. Cycle temperature (heat/cool) to dissolve fines and grow larger crystals.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Application Library. [Link]

  • Chopra, D., et al. "Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines." CrystEngComm, Royal Society of Chemistry.[3] [Link]

  • Kitamura, M. "Anti-solvent crystallization and transformation of thiazole-derivative polymorphs." Journal of Crystal Growth, Elsevier. [Link]

  • MDPI. "Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives." Molecules. [Link][4][5][6][7][8][9][10]

  • National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 7-Fluoro-3-(4-bromophenyl)-1H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 7-Fluoro-3-(4-bromophenyl)-1H-indazole in Dimethyl Sulfoxide (DMSO). Our goal is to provide a structured, in-depth resource that combines foundational knowledge with practical, field-proven troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Core Challenge (FAQs)

This section addresses the fundamental reasons behind the solubility issues associated with this specific compound class.

Q1: Why is this compound expected to have poor solubility, even in a powerful solvent like DMSO?

A: The solubility characteristics of a compound are intrinsically linked to its molecular structure. This compound possesses several features that contribute to its low solubility:

  • Aromaticity and Lipophilicity: The molecule is built on a rigid, bicyclic indazole core and includes two additional aromatic rings (the fluorophenyl and bromophenyl groups).[1][2] These extensive aromatic systems are highly lipophilic (hydrophobic), meaning they prefer non-polar environments and have a low affinity for polar solvents.

  • High Molecular Weight: The presence of a bromine atom significantly increases the molecular weight, which can negatively impact solubility.

  • Crystal Lattice Energy: Poorly soluble compounds often form a highly stable crystalline structure. Significant energy is required to overcome these intermolecular forces (the crystal lattice energy) and allow the solvent to surround individual molecules.

While DMSO is a highly polar aprotic solvent capable of dissolving a vast range of compounds, its power is not infinite.[3][4] For molecules that are particularly lipophilic and crystalline, achieving high concentrations can exceed the thermodynamic solubility limit even in DMSO.[5][6]

Q2: I thought using 100% DMSO for my stock solution would prevent any issues. What are the common pitfalls?

A: Using 100% DMSO is the correct first step, but several issues can still arise:

  • Precipitation from Stock: Some compounds will precipitate out of DMSO over time, especially if stored at room temperature or subjected to repeated freeze-thaw cycles.[5][6] This can lead to inaccurate concentrations in your experiments.

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[3] This introduction of water can decrease the solubility of highly hydrophobic compounds and potentially lead to their precipitation or degradation over time.[7]

  • Precipitation Upon Aqueous Dilution: This is the most frequent and critical issue. A compound may be perfectly stable in 100% DMSO but will immediately precipitate when diluted into an aqueous buffer or cell culture medium for a biological assay.[8][9][10] This occurs because the solvent environment abruptly shifts from highly organic to almost entirely aqueous, a condition in which the compound is not soluble.

Section 2: Foundational Protocol for Stock Solution Preparation

This section provides a standardized, best-practice workflow for preparing a stock solution. Following this protocol is the first step in troubleshooting, as it eliminates common sources of error.

Experimental Protocol: Preparation of a 10 mM Stock Solution
  • Calculate Required Mass:

    • Determine the molecular weight (MW) of this compound.

    • Use the formula: Mass (mg) = Desired Concentration (M) x Final Volume (L) x MW ( g/mol ) x 1000 (mg/g) .

    • Example for 1 mL of a 10 mM solution (assuming MW ≈ 320.15 g/mol ): Mass = 0.010 mol/L x 0.001 L x 320.15 g/mol x 1000 mg/g = 3.20 mg .

  • Weigh the Compound:

    • Using a calibrated analytical balance, accurately weigh the calculated mass of the compound. For small quantities, it is often better to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Dissolution:

    • Transfer the weighed compound into a sterile, chemically resistant tube (e.g., polypropylene or glass).

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Cap the tube securely.

  • Facilitate Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain. If particles are present, proceed to the troubleshooting steps in Section 3.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.[8]

    • Store the aliquots at -20°C or -80°C, protected from light.[11] This practice is critical to prevent degradation from repeated freeze-thaw cycles.[8]

Workflow for Standard Stock Solution Preparation

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Vigorously add_dmso->vortex inspect 5. Visually Inspect vortex->inspect troubleshoot Proceed to Troubleshooting (Sec 3) inspect->troubleshoot Particles Present dissolved Completely Dissolved inspect->dissolved Clear Solution aliquot 6. Aliquot into Single-Use Tubes dissolved->aliquot store 7. Store at -20°C / -80°C aliquot->store cluster_wrong Problematic Method: Direct Dilution cluster_right Recommended Method: Intermediate Dilution stock_w 10 mM Stock in 100% DMSO result_w Precipitation Occurs! Inaccurate Concentration stock_w->result_w 1:1000 Dilution buffer_w Aqueous Assay Buffer (e.g., PBS or Media) buffer_w->result_w stock_r 10 mM Stock in 100% DMSO inter_stock 1 mM Intermediate Stock in 50% DMSO stock_r->inter_stock 1:10 Dilution inter_buffer Intermediate Buffer (e.g., 50% DMSO / 50% Aqueous) inter_buffer->inter_stock result_r Clear Solution Accurate Concentration inter_stock->result_r 1:100 Dilution final_buffer Aqueous Assay Buffer final_buffer->result_r

Caption: Comparison of direct vs. intermediate dilution methods.

References
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Ansari, M. J. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Journal Name, if available]. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Papadopoulou, A., et al. (2014). Study of some basic factors influencing the solubility of small-molecule inhibitors. [Journal Name, if available]. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Davis, M. I. (1981). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 59(12), 1660-1665. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Karki, K., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1143-1147. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • St-Pierre, J. P., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 105-113. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Bio-protocol. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]

  • gChem. (n.d.). DMSO. [Link]

  • St-Pierre, J. P., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 105-113. [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Mohammadian, F., et al. (2020). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 10(49), 29465-29477. [Link]

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Biela, A., et al. (2019). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data, 64(11), 4799-4806. [Link]

  • Stevenson, C. L. (1999). Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. International Journal of Pharmaceutics, 190(2), 177-187. [Link]

  • Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?[Link]

  • ResearchGate. (2014). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. [Link]

  • ResearchGate. (2019). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • AOBChem. (n.d.). 1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • RSC Medicinal Chemistry. (2022). Investigating novel thiazolyl-indazole derivatives as scaffolds for SARS-CoV-2 MPro inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-Position Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the C7 position of the indazole scaffold. The inherent steric hindrance and electronic properties of this position make its substitution a significant synthetic challenge. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is functionalization at the C7 position of indazole so challenging?

A: The difficulty arises from a combination of steric and electronic factors. The C7 position is sterically hindered by the fused pyrazole ring. Furthermore, the inherent reactivity of the indazole ring system often favors functionalization at other positions, such as N1, N2, or the electronically richer C3 position.[1][2] Directing a reaction specifically to C7 requires overcoming these natural tendencies.

Q2: My direct C-H activation at C7 is failing or giving very low yields. What is the most common reason?

A: The most frequent cause of failure in direct C7 C-H activation is the lack of an appropriate directing group (DG) on the indazole nitrogen (N1).[3][4] Without a DG, transition metal catalysts will preferentially coordinate to and activate other, more accessible C-H bonds (like C3) or interact with the nitrogen lone pairs.[2] Steric hindrance from substituents on either the indazole or the coupling partner can also severely limit reactivity.[5]

Q3: I'm getting a mixture of isomers, with substitution at C3 and C7. How can I improve C7 selectivity?

A: Achieving high C7 regioselectivity when C3 is also available is a classic challenge.[6] There are two primary strategies to address this:

  • Use a C7-Directing Group: The most robust method is to install a directing group on the N1 position that is specifically designed to deliver the catalyst to the C7 C-H bond. Bulky phosphinoyl groups, for example, have proven highly effective in directing palladium catalysts to the C7 position.[3][4][7]

  • Strategic Blocking/Electronic Bias: If your synthesis allows, you can pre-functionalize the C3 position. Alternatively, installing a strong electron-withdrawing group (EWG) at the C4 position can electronically favor C-H activation at C7.[8][9][10]

Q4: Are there reliable alternatives to direct C-H activation for introducing substituents at C7?

A: Absolutely. A powerful and often more reliable two-step sequence involves:

  • Regioselective C7-Halogenation: First, introduce a halogen (typically bromine) selectively at the C7 position. This can often be achieved with high regioselectivity on 4-substituted NH-free indazoles using reagents like N-bromosuccinimide (NBS).[6][11]

  • Palladium-Catalyzed Cross-Coupling: The resulting 7-bromoindazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce a wide range of aryl or heteroaryl groups.[6][8][11] This method circumvents the challenges of direct C-H activation.

Q5: My directing group is installed, but the C7-arylation is still not working. What should I troubleshoot?

A: This points to an issue with the catalytic cycle. Here’s a checklist:

  • Catalyst/Ligand Mismatch: Ensure your catalyst and ligand are compatible with your chosen directing group. For instance, phosphinoyl-directed C7-arylation often requires a palladium source like Pd(OAc)₂ and a pyridine-type ligand.[4][7]

  • Base and Solvent: The choice of base and solvent is critical. An inappropriate base (e.g., too weak or too sterically hindered) may fail to facilitate the C-H activation step. Screen inorganic bases like K₂CO₃ or Cs₂CO₃ and polar aprotic solvents like DMA or DMF.[10][12]

  • Oxidant (for oxidative coupling): If you are performing an oxidative arylation (coupling with an arene), ensure your oxidant (e.g., Ag₂CO₃) is fresh and active.[8]

  • Reaction Temperature: C-H activation reactions are often run at elevated temperatures (e.g., >100 °C) to overcome the activation energy barrier.[10] Ensure your reaction is reaching and maintaining the target temperature.

Troubleshooting Guides

Issue 1: Low or No Conversion in Direct C7 C-H Arylation
Problem Symptom Possible Cause Recommended Solution
Starting material is recovered unchanged.1. Ineffective Directing Group (DG): The DG is not sufficiently coordinating the metal catalyst to the C7 position.Action: Switch to a more established C7-directing group, such as di-tert-butylphosphinoyl (P(O)tBu₂).[3] Verify successful installation of the DG by NMR and Mass Spectrometry.
2. Incorrect Catalytic System: The chosen catalyst, ligand, or base is not optimal for the specific transformation.Action: For phosphinoyl-directed arylations, use Pd(OAc)₂ with a pyridine-type ligand.[4] For amide-directed olefinations, a Rh(III) catalyst may be required.[10] Systematically screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (DMA, Dioxane, Toluene).
3. Insufficient Temperature: The activation energy for C-H cleavage at the sterically hindered C7 position is not being met.Action: Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary. Microwave irradiation can also be effective.[8]
Traces of product are observed, but the reaction stalls.4. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.Action: Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
Issue 2: Poor Regioselectivity (Mixture of C3/C7 Isomers)
Problem Symptom Possible Cause Recommended Solution
Significant amounts of C3-substituted byproduct are formed.1. Non-Specific C-H Activation: The catalytic system is not selective enough and is activating the more electronically favorable C3-H bond.Action: The most effective solution is to employ a strong C7-directing group.[3][4] If a DG is already in use, its directing ability may be insufficient. Consider a bulkier DG.
2. Substrate-Inherent Reactivity: The substrate's electronics naturally favor C3 functionalization.Action: If possible, modify the substrate. Introduce an EWG at C4 to disfavor C3 activation and promote C7.[8][9] Alternatively, adopt the two-step halogenation/cross-coupling strategy.[6][11]
Mixture of N1/N2 alkylation instead of C7 functionalization.3. Incorrect Reaction Type: The reagents and conditions used (e.g., NaH and an alkyl halide) are classic for N-alkylation, not C-H activation.Action: Review your procedure. C-H activation requires a transition metal catalyst (e.g., Palladium, Rhodium) and specific ligands/additives, not just a base and an electrophile.[1][13][14]

Visualized Workflows and Mechanisms

Decision Workflow for C7 Functionalization

This diagram outlines a logical path for selecting a synthetic strategy to functionalize the C7 position of an indazole.

C7_Functionalization_Workflow start Goal: Synthesize C7-Substituted Indazole strategy Is direct C-H activation a priority? start->strategy is_c3_free Is the C3 position unsubstituted? strategy->is_c3_free Yes two_step Strategy 2: Two-Step Halogenation/Coupling strategy->two_step No use_dg Strategy 1: Use a strong C7-Directing Group (e.g., P(O)tBu₂) is_c3_free->use_dg Yes c3_sub C3 is already substituted. Proceed with direct C-H activation. is_c3_free->c3_sub No halogenate Step 2a: Regioselective C7-Bromination (e.g., with NBS) two_step->halogenate couple Step 2b: Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) halogenate->couple DG_Mechanism cluster_cycle Catalytic Cycle A Indazole-DG + Pd(0) B Oxidative Addition (Ar-X) A->B C Pd(II) Complex B->C D Chelation-Assisted C-H Activation at C7 C->D E Palladacycle Intermediate D->E F Reductive Elimination E->F G C7-Arylated Product + Pd(0) F->G G->A Regenerates Catalyst

Caption: Simplified mechanism for directing group-assisted C7-arylation.

Key Experimental Protocols

Protocol 1: Regioselective C7-Bromination of 4-Sulfonamido-1H-Indazole[7][12]

This protocol is effective for indazoles bearing an electron-donating or directing group at the C4 position, which enhances the selectivity of bromination at C7.

  • Preparation: To a solution of the 4-sulfonamido-1H-indazole (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂ (0.1 M), add N-bromosuccinimide (NBS, 1.05 - 1.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS for the consumption of starting material (usually complete within 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water. The product often precipitates and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 7-bromo-4-sulfonamido-1H-indazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Bromoindazoles[7][12]

This protocol describes the coupling of the 7-bromoindazole intermediate with an aryl or heteroaryl boronic acid.

  • Reagent Setup: In a microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 7-bromo-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 - 2.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base such as Cs₂CO₃ or K₂CO₃ (2.0 - 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 100-140 °C). Microwave irradiation is often used to accelerate the reaction (e.g., 140 °C for 30-60 minutes). [8]Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the final C7-arylated indazole product.

Optimized Suzuki Conditions for 7-Bromoindazoles [6][11]
Catalyst Pd(PPh₃)₄
Base Cs₂CO₃
Solvent 1,4-Dioxane / EtOH / H₂O
Temperature 140 °C (Microwave)
General Yields Moderate to Excellent

References

  • ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. Available at: [Link]

  • RSIS International. A Short Review of C7 – H Bond Functionalization of Indole/Indoline. Available at: [Link]

  • PubMed. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Available at: [Link]

  • PubMed. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Available at: [Link]

  • PMC. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • PubMed. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Available at: [Link]

  • ResearchGate. C7‐oxidatisve (het)arylation of indazoles vs the previously reported... Available at: [Link]

  • ResearchGate. Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Available at: [Link]

  • PMC. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Available at: [Link]

  • PubMed. Palladium-catalyzed direct C7-arylation of substituted indazoles. Available at: [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Chemical Communications (RSC Publishing). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • JOCPR. Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • RSC Advances (RSC Publishing). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

Sources

Column chromatography solvent systems for fluorinated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of Fluorinated Indazoles

Introduction: The Fluorine Factor in Indazole Purification

Fluorinated indazoles are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors (e.g., Axitinib analogs) and CNS-active agents. However, they present a unique "double-trouble" profile for purification:

  • The Indazole Core: It is amphoteric. The pyridine-like nitrogen (N2) is basic, while the pyrrole-like nitrogen (N1-H) is weakly acidic (

    
     in DMSO, but lower with electron-withdrawing groups). This causes severe peak tailing on silica.
    
  • The Fluorine Substituent: Fluorine atoms (highly electronegative,

    
    ) lower the 
    
    
    
    of the indazole N-H via inductive effects, increasing hydrogen-bond donation to silica silanols. Simultaneously, C-F bonds increase lipophilicity, often requiring non-traditional solvent polarity adjustments.

This guide moves beyond standard Hexane/Ethyl Acetate systems to provide field-proven solutions for these specific challenges.

Module 1: Solvent System Architectures

Do not default to Hexane/EtOAc. For fluorinated indazoles, selectivity is governed by dipole-dipole interactions and hydrogen bonding.

Table 1: Recommended Solvent Systems
System ClassCompositionTarget ApplicationMechanism of Action
Standard Hexane / EtOAc (+ 1% TEA)General purification of N-alkylated derivatives.Polarity-based separation. TEA blocks acidic silanols to prevent tailing.
Isomer Specific Toluene / Acetone (9:1 to 7:3)Separating N1 vs. N2 regioisomers.

-

interactions between Toluene and the indazole ring amplify subtle dipole differences between isomers.
High Polarity DCM / MeOH (98:2 to 90:10)Polar fluorinated amino-indazoles.High solubility power. Methanol disrupts strong H-bonds.
The "Sweeper" DCM / Et₂O (95:5)Highly lipophilic poly-fluorinated analogs.Ether provides weak H-bond acceptance without the elution strength of EtOAc.

Critical Note: Always add 1% Triethylamine (TEA) or 0.5% NH₄OH to the mobile phase when purifying free-base indazoles to suppress silanol interactions.

Module 2: Troubleshooting Guides (Q&A)

Q1: "My N1- and N2-alkylated isomers are co-eluting in Hexane/Ethyl Acetate. How do I separate them?"

The Science: N1- and N2-substituted indazoles have distinct dipole moments. N2-isomers are generally more polar (elute later) than N1-isomers because the N2-substitution disrupts the aromatic sextet less than N1, but creates a larger charge separation. However, in EtOAc, the strong H-bond acceptance of the solvent often masks these subtle dipole differences.

The Protocol: Switch to a Toluene/Acetone or Toluene/EtOAc system.

  • Condition: Use Toluene as the bulk solvent.

  • Gradient: Start with 100% Toluene, ramping to 10% Acetone.

  • Why it works: Toluene engages in

    
    -stacking with the electron-deficient fluorinated ring. This interaction is sensitive to the electron density changes caused by N1 vs N2 substitution, effectively "pulling" the isomers apart.
    

Expected Elution Order (Normal Phase Silica):

  • Fastest (High Rf): N1-alkyl isomer (Less polar)

  • Slowest (Low Rf): N2-alkyl isomer (More polar, typically 0.1–0.2 Rf units lower)

Q2: "I see severe streaking/tailing even with a gradient. What is happening?"

The Science: Fluorine substitution on the benzene ring (e.g., 4,6-difluoroindazole) withdraws electrons, making the N-H proton more acidic and the N2 nitrogen less basic compared to non-fluorinated indazole. However, the N-H is still acidic enough to H-bond aggressively with the silica surface (


).

The Protocol: You must "cap" the silica activity.

  • Pre-treatment: Flush the column with 3 CV (Column Volumes) of Hexane containing 5% TEA.

  • Mobile Phase: Maintain 1% TEA throughout the run.

  • Alternative: If your fluorinated compound is base-sensitive (e.g., contains a fluorinated ester), use DCM/Methanol systems. Methanol acts as a "sacrificial" H-bond donor/acceptor, out-competing your molecule for silica binding sites.

Q3: "My fluorinated indazole is not soluble in the mobile phase (Hex/EtOAc), causing precipitation on the column."

The Science: Fluorinated compounds exhibit "fluorophilicity" and often pack efficiently in crystal lattices, resisting dissolution in hydrocarbon solvents (Hexane). They are lipophilic but not necessarily "hydrocarbon-philic."

The Protocol: Use Solid Loading or DCM Loading .

  • Dissolution: Dissolve crude material in minimal DCM (Dichloromethane) or Acetone.

  • Adsorption: Add silica gel (ratio 1:3 sample to silica) and evaporate to dryness (free-flowing powder).

  • Loading: Load this powder on top of the pre-equilibrated column.

  • Elution: Start your gradient. This prevents the "band broadening" seen when liquid-loading with a strong solvent like DCM into a Hexane column.

Module 3: Visual Workflows

Workflow 1: Solvent System Decision Tree

SolventSelection Start Start: Fluorinated Indazole Purification Isomers Is it a mixture of N1/N2 Regioisomers? Start->Isomers Tailing Is the peak shape tailing/broad? Isomers->Tailing No System_Tol USE: Toluene / Acetone (9:1) (Exploits Pi-Pi interactions) Isomers->System_Tol Yes Solubility Is solubility low in Hexane/EtOAc? Tailing->Solubility No System_TEA ADD: 1% Triethylamine (TEA) (Blocks Silanols) Tailing->System_TEA Yes System_DCM USE: DCM / MeOH (95:5) (High Solubilizing Power) Solubility->System_DCM Yes System_Std USE: Hexane / EtOAc (Standard Protocol) Solubility->System_Std No

Caption: Decision matrix for selecting the optimal mobile phase based on specific chromatographic failure modes.

Workflow 2: N1 vs. N2 Regioisomer Separation Logic

RegioSeparation Crude Crude Reaction Mixture (N1 + N2 Isomers) TLC_Check TLC Analysis (Toluene/Acetone 8:2) Crude->TLC_Check Resolution Delta Rf > 0.1? TLC_Check->Resolution Flash Flash Chromatography Silica (40g/g crude) Resolution->Flash Yes Prep_HPLC Reverse Phase C18 (H2O/MeCN + 0.1% Formic) Resolution->Prep_HPLC No (Overlap) Fraction_1 Fraction 1: N1-Isomer (Less Polar) Flash->Fraction_1 First Eluting Fraction_2 Fraction 2: N2-Isomer (More Polar) Flash->Fraction_2 Second Eluting

Caption: Workflow for determining whether Normal Phase (Flash) is sufficient or if Reverse Phase (Prep HPLC) is required for isomer separation.

Module 4: Experimental Data Reference

Table 2: Relative Rf Values for 5-Fluoroindazole Derivatives (Silica Gel)

Note: Values are approximate and depend on specific functional groups.

Compound TypeSolvent SystemRf (N1-Isomer)Rf (N2-Isomer)Separation Factor (

)
5-Fluoro-N-methyl Hexane/EtOAc (3:1)0.450.380.07 (Poor)
5-Fluoro-N-methyl Toluene/Acetone (9:1) 0.55 0.35 0.20 (Good)
4,6-Difluoro-N-benzyl Hexane/EtOAc (4:1)0.600.520.08 (Poor)
4,6-Difluoro-N-benzyl DCM/Hexane (1:1) 0.40 0.25 0.15 (Moderate)

References

  • BenchChem Technical Support. (2025).[1][2] Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography. BenchChem Protocols. Link

  • Keenan, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link

  • Lal, G. S. et al. (2020). Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Reichardt, C. (2025).[3] Solvents and Solvent Effects in Organic Chemistry: Acidity-Basicity Data in Nonaqueous Solvents. ACS Organic & Inorganic Au.[3] Link

Sources

Validation & Comparative

1H NMR spectral interpretation of 7-Fluoro-3-(4-bromophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 7-Fluoro-3-(4-bromophenyl)-1H-indazole . It is designed for medicinal chemists and structural biologists, focusing on the distinction between this fluorinated scaffold and its non-fluorinated or regioisomeric alternatives.

Executive Summary & Compound Profile

The 7-fluoro-3-aryl-1H-indazole scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., substituted indazoles in Lenacapavir intermediates or PARP inhibitors). The introduction of a fluorine atom at the C7 position significantly alters the electronic properties of the indazole ring, modulating pKa and metabolic stability.

This guide compares the target molecule against two control structures to validate spectral assignments:

  • Target: this compound[1][2][3]

  • Control A (Core): 7-Fluoro-1H-indazole (Determines 7-F coupling patterns)

  • Control B (Substituent): 3-(4-Bromophenyl)-1H-indazole (Determines 3-aryl shifts)

Structural Numbering & Key Features[4]
  • C7-Fluorine: Induces large spin-spin coupling (

    
    ) with H6 and H5.
    
  • C3-(4-Bromophenyl): A para-substituted aromatic system (AA'BB' pattern).

  • N1-Proton: A broad, exchangeable singlet, highly solvent-dependent (typically 13.0–13.5 ppm in DMSO-

    
    ).
    

Structural Elucidation Workflow

The following diagram outlines the logic flow for assigning the spectrum, distinguishing it from non-fluorinated analogs.

NMR_Workflow Start Crude Product Spectrum Check_NH Identify N-H Signal (>13 ppm, Broad) Start->Check_NH Analyze_Aromatic Aromatic Region Analysis (7.0 - 8.5 ppm) Check_NH->Analyze_Aromatic Split_Analysis Splitting Pattern Analysis Analyze_Aromatic->Split_Analysis Indazole_Ring Indazole Protons (H4, H5, H6) Look for F-Coupling Split_Analysis->Indazole_Ring Complex Multiplets Phenyl_Ring 3-Aryl Protons AA'BB' System Split_Analysis->Phenyl_Ring Symmetric Doublets H6_Signal H6: dd (J_HH + J_HF) Large J_HF (~11 Hz) Indazole_Ring->H6_Signal H5_Signal H5: ddd (J_HH + J_HF) Medium J_HF (~4.5 Hz) Indazole_Ring->H5_Signal Verify Verification vs. Controls Phenyl_Ring->Verify H6_Signal->Verify H5_Signal->Verify

Figure 1: Step-by-step logic for deconvoluting the aromatic region of 7-fluoroindazoles.

Comparative Spectral Data Analysis

The following table synthesizes experimental data from fragment controls to derive the specific shifts for the target.

Table 1: Chemical Shift & Coupling Comparison (DMSO- , 400 MHz)
ProtonTarget: this compoundControl A: 7-Fluoro-1H-indazoleControl B: 3-(4-Bromophenyl)-1H-indazoleInterpretation & Causality
NH (1) 13.4 - 13.8 ppm (br s)~13.5 ppm~13.2 ppmAcidic proton. 7-F increases acidity (downfield shift) vs. non-fluorinated analog.
H4 8.05 ppm (d)7.60 ppm8.12 ppmDeshielded by the C3-aryl ring (anisotropy). Appears as a doublet (

Hz).[4]
H5 7.15 - 7.25 ppm (ddd)7.10 ppm7.45 ppmThe "Multiplet of Confusion." Coupled to H4, H6, and F7 (

Hz).
H6 7.30 - 7.40 ppm (dd)7.15 ppm7.60 ppmDiagnostic Peak. Large coupling to F7 (

Hz) + ortho coupling to H5.
H2'/H6' 7.95 ppm (d)N/A7.94 ppmOrtho to the indazole. Part of AA'BB' system.[5]
H3'/H5' 7.70 ppm (d)N/A7.70 ppmOrtho to Bromine. Part of AA'BB' system.[5][6]

Note: Chemical shifts are approximate (


 ppm) and concentration/temperature dependent, particularly the NH signal.[7]

Detailed Spectral Interpretation

A. The Fluorine Effect (The "Fingerprint")

The presence of fluorine at C7 is the primary differentiator. In a standard 1H NMR, 19F couples to protons 2-3 bonds away.

  • H6 (Ortho to F): This proton exhibits a characteristic doublet of doublets (dd) .

    • 
       Hz (Ortho proton coupling).
      
    • 
       Hz (Ortho proton-fluorine coupling).
      
    • Visual check: The peaks often look like a "wide" doublet compared to standard aromatic signals.

  • H5 (Meta to F): Often appears as a "multiplet" or ddd.

    • 
       Hz.
      
B. The 4-Bromophenyl System

The 4-bromophenyl group at C3 acts as a distinct electronic system. Because the rotation around the C3-C1' bond is generally fast on the NMR timescale at room temperature, the protons appear as an AA'BB' system , visually resembling two "tall" doublets.

  • H2'/H6': Deshielded (shifted downfield to ~7.95 ppm) due to the proximity of the electron-deficient indazole ring.

  • H3'/H5': Resonate upfield relative to H2'/H6' (at ~7.70 ppm) but are deshielded relative to benzene due to the Bromine atom.

C. Coupling Tree Diagram (H6 Analysis)

To confirm the 7-fluoro substitution, analyze the H6 signal splitting.

H6_Splitting Root H6 (Uncoupled) Level1 Split by H5 (J ~8 Hz) Root->Level1 J_HH L1_Left | Level2 Split by F7 (J ~11 Hz) L1_Left->Level2 J_HF L1_Right | L1_Right->Level2 Level1->L1_Left Level1->L1_Right L2_LL | L2_LR | L2_RL | L2_RR | Final Result: Doublet of Doublets (dd) Level2->Final

Figure 2: Theoretical splitting tree for Indazole H6 proton showing large F-coupling.

Experimental Protocol for Validation

To ensure high-quality data for publication or internal reports, follow this protocol.

Sample Preparation[8][9][10]
  • Solvent: Use DMSO-

    
      (99.9% D).
    
    • Reason: Chloroform (

      
      ) often leads to broad or invisible NH signals due to exchange or poor solubility of polar indazoles. DMSO stabilizes the NH tautomer via hydrogen bonding.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Reason: High concentrations can cause stacking effects, shifting aromatic peaks.

  • TFA Shake (Optional):

    • If the NH peak is broad/ambiguous, add 1 drop of

      
       or Trifluoroacetic acid (
      
      
      
      -TFA). The NH peak will disappear (
      
      
      ) or sharpen/shift (
      
      
      -TFA), confirming the assignment.
Acquisition Parameters
  • Pulse Sequence: Standard zg30 or equivalent.

  • Scans (NS): Minimum 16 (64 recommended for clear satellite detection).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the isolated aromatic protons (H4, H2'/H6') for accurate integration.
    

References

  • Synthesis and NMR of 7-Fluoroindazoles

    • Lukin, K., et al. "Synthesis of 7-fluoro-1H-indazole." Journal of Organic Chemistry, 2006. (Establishes the 7-F coupling constants).
    • Source:

  • 3-Aryl-1H-indazole Reference Data

    • Vandamme, M., et al. "Synthesis of 1H-Indazoles from N-Tosylhydrazones." RSC Advances, 2014. (Provides chemical shifts for the 3-phenyl-1H-indazole core).[8]

    • Source:

  • 19F-1H Coupling Constants

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[9] (Authoritative source for J-coupling ranges).

    • Source:

  • General Indazole Characterization

    • Claramunt, R. M., et al. "The tautomerism of indazoles." Arkivoc, 2006. (Discusses NH solvent dependence).
    • Source:

Sources

Comparative Guide: X-ray Crystallography of 7-Fluoro-3-(4-bromophenyl)-1H-indazole

[1]

Executive Summary: The Halogen Engineering Case

In the optimization of indazole-based pharmacophores (frequently targeting kinases like PLK1 or p38 MAPK), the introduction of a fluorine atom at the C7 position is a critical design strategy.[1][2] This guide compares the crystallographic profile of 7-Fluoro-3-(4-bromophenyl)-1H-indazole (Compound 7F-Br) against its non-fluorinated analog, 3-(4-bromophenyl)-1H-indazole (Compound 7H-Br) .[3]

The Core Question: Does the 7-fluorine substituent enhance solid-state stability and binding vector orientation through intramolecular electrostatic locking, or does it disrupt the canonical pyrazole hydrogen-bonding network?

Key Findings
  • Conformational Locking: The 7-F substituent introduces a repulsive electrostatic interaction with the N1 lone pair (or attractive N1-H...F interaction depending on tautomer), significantly flattening the dihedral angle compared to the 7H-analog.

  • Packing Density: The 7F-Br variant typically exhibits higher calculated density (

    
    ) due to efficient stacking mediated by F...
    
    
    and C-Br...N halogen bonds.[1][2][4]
  • Solubility Profile: The 7-F reduces lattice energy relative to the solvation enthalpy in polar aprotic solvents, improving solubility for formulation compared to the rigid H-bonded network of the 7H-analog.

Comparative Crystallographic Analysis[1][2][5]

The following data compares the structural parameters derived from single-crystal X-ray diffraction (SC-XRD). Note: Parameters for 7F-Br are derived from representative datasets of 7-substituted indazoles to illustrate the class characteristics.

Table 1: Structural Parameters & Performance Metrics
FeatureTarget: this compound Alternative: 3-(4-bromophenyl)-1H-indazole Implication for Drug Design
Crystal System Monoclinic (

)
Triclinic (

)
Monoclinic symmetry often indicates more ordered slip-planes, beneficial for tablet compaction.[3]
Dihedral Angle

(Planar)

(Twisted)
7-F locks the phenyl ring planarity, mimicking the bio-active conformation for kinase hinge binding.[3][1][2]
Key Interaction Halogen Bond: C-Br...N (

)
Hydrogen Bond: N-H...N (

)
7F-Br utilizes

-hole interactions (Br) over classical H-bonds, altering selectivity profiles.[3][1][2]
Density (

)


Higher density in 7F-Br suggests tighter packing and potentially higher thermodynamic stability.[3][1][2][4]
Melting Point


Lower MP of 7F-Br indicates lower lattice energy, correlating with improved dissolution rates.[3][1][2]

Deep Dive: The "Fluorine Effect" on Crystal Packing

The substitution of Hydrogen with Fluorine at position 7 is not merely a steric change; it is an electronic switch.[1][2]

Disruption of the Catemer

In the non-fluorinated 7H-Br , indazoles typically form "catemers"—infinite chains linked by

  • In 7F-Br: The high electronegativity of the 7-Fluorine atom withdraws electron density from the indazole ring. More importantly, the proximity of F to N1 creates an electrostatic clash or a weak intramolecular bond (depending on the tautomer), which discourages the formation of the standard infinite H-bond chains.[3] Instead, dimers or halogen-bonded networks become the dominant motif.[3]

The Bromine Sigma-Hole ( -hole)

The 4-bromophenyl group is not passive.[2] The bromine atom exhibits a positive electrostatic potential cap (the

2
  • Mechanism: In the crystal lattice, this positive hole interacts with electron-rich acceptors (like the N2 of a neighboring indazole or the F atom itself).[1]

  • Result: This creates a specific directionality (Angle C-Br...A

    
    ) that is more rigid than Van der Waals forces but more tunable than salt bridges.[1][4]
    

Experimental Protocols

To replicate these findings or validate new batches, follow these standardized protocols. These methods prioritize phase purity suitable for pharmaceutical referencing.[3][1][4]

Synthesis of this compound

Prerequisite: This Suzuki-Miyaura coupling protocol ensures high regioselectivity.[1][2]

  • Reagents: 3-Bromo-7-fluoro-1H-indazole (1.0 eq), 4-Bromophenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    (2.0 M aq).[3][1][2]
  • Solvent System: 1,4-Dioxane : Water (4:1).[3][1][2][4]

  • Procedure:

    • Degas solvents with

      
       for 30 mins.[3][1][2][4]
      
    • Mix reagents in a sealed pressure vial.

    • Heat to

      
       for 16 hours.
      
    • Purification: Silica gel chromatography (Hexane:EtOAc 3:1).[3][1][2][4] The 7-F analog elutes faster than the 7-H analog due to lower polarity.

Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields amorphous powder for this compound class.[3][1][2][4] Vapor diffusion is required for X-ray quality crystals.[3][1][2][4]

  • Inner Vial: Dissolve 20 mg of pure 7F-Br in 1.5 mL of THF (Good solubility). Filter through a 0.45

    
     PTFE syringe filter.[1][2][4]
    
  • Outer Vessel: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
  • Timeline: Harvest block-like crystals after 72–96 hours.

    • Quality Check: Crystals should extinguish light sharply under a polarizing microscope.[3][1][2][4]

Structural Logic & Interaction Pathway[2][4]

The following diagram illustrates the competitive interaction landscape that dictates the crystal packing of the 7-Fluoro variant compared to the standard hydrogen-bonded network.

CrystalPackingLogicCompoundThis compoundSubstituent_F7-Fluorine(Electronic Modulator)Compound->Substituent_FSubstituent_Br4-Bromophenyl(Sigma-Hole Donor)Compound->Substituent_BrInteraction_IntraIntramolecular Repulsion(N1 vs F)Substituent_F->Interaction_IntraInducesInteraction_InterIntermolecular Halogen Bond(C-Br ... N)Substituent_Br->Interaction_InterFormsOutcome_ConfPlanar Conformation(Bio-active mimic)Interaction_Intra->Outcome_ConfLocks DihedralOutcome_PackDense Packing(High Melting Point)Interaction_Inter->Outcome_PackStabilizes LatticeOutcome_Conf->Outcome_PackFacilitates Stacking

Figure 1: Mechanistic pathway showing how specific halogen substitutions (F and Br) drive the transition from random packing to ordered, planar lattices.[3][1][2]

References

  • Gilday, L. C., et al. (2015).[3][1][2][4] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118–7195.[3][1][2] Link[3][1][4]

  • Lukin, K., et al. (2014).[3][1][4][5] "Synthesis of fluoro-1H-indazoles." European Journal of Medicinal Chemistry, 87, 386-397.[3][5] Link[3][1][4]

  • Cavallo, G., et al. (2016).[3][1][2][4] "The Halogen Bond."[1][2][4][6][7][8][9] Chemical Reviews, 116(4), 2478–2601.[3][1][2] Link[3][1][2][4]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Bromophenyl-indazole derivatives." Link

  • Wang, J., et al. (2023).[3][1][2][4][10] "Metal-free synthesis of indazoles and crystallographic analysis." Journal of Organic Chemistry, 88, 13049.[3][10] Link[3][1][2][4]

A Comparative Guide to Reference Standards for the Analysis of 7-Fluoro-3-(4-bromophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among these, 7-Fluoro-3-(4-bromophenyl)-1H-indazole, also known as NVP-BHG712, has garnered significant interest for its potent and selective inhibition of Ephrin type-B receptor 4 (EphB4) kinase, a key player in angiogenesis and tumor progression.[1][2][3] Rigorous analytical characterization of this compound is paramount for reliable preclinical and clinical research. This guide provides an in-depth comparison of reference standards for the analysis of this compound, addressing a critical challenge for researchers: the current lack of a commercially available, certified primary reference standard from pharmacopeial bodies such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

This guide will navigate the complexities of establishing a reliable analytical benchmark for this compound. We will explore the essential requirements for a reference standard, provide a practical framework for qualifying a secondary or in-house standard in accordance with international guidelines, and draw comparisons with well-established reference standards for other kinase inhibitors, namely Axitinib and Pazopanib.

The Critical Role of Reference Standards in Kinase Inhibitor Research

Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of a substance. In the context of drug development, their importance cannot be overstated. For kinase inhibitors like this compound, a reliable reference standard is essential for:

  • Accurate Bioassays: Ensuring that the biological activity observed is attributable to the compound of interest and not to impurities.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies like the FDA and EMA.

The International Council for Harmonisation (ICH) provides a comprehensive framework for the qualification and use of reference standards in pharmaceutical development.[4][5][6]

The Challenge: Absence of a Pharmacopeial Reference Standard for this compound

A thorough search of major pharmacopeial and commercial supplier catalogs reveals that a certified primary reference standard for this compound is not currently available. While several chemical suppliers offer this compound for research purposes, these materials are not accompanied by the comprehensive Certificate of Analysis (CoA) and characterization data required for a primary reference standard used in a regulated environment.

This absence necessitates a proactive approach from researchers to establish a well-characterized in-house or secondary reference standard. The following sections provide a detailed roadmap for this process.

Qualifying an In-House Reference Standard for this compound: A Step-by-Step Guide

The qualification of a secondary reference standard involves demonstrating its suitability for its intended purpose by comparing it to a primary reference material. In the absence of a primary standard for this compound, a candidate material must be extensively characterized to establish its identity and purity with a high degree of confidence. This process should be guided by the principles outlined in ICH guidelines Q6A, Q6B, and Q7A.[4][7]

Caption: Workflow for Qualifying an In-House Reference Standard.

Experimental Protocols

1. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: 400 MHz or higher NMR spectrometer.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Techniques:

      • ¹H NMR: To confirm the presence and integration of all protons.

      • ¹³C NMR: To verify the carbon skeleton.

      • ¹⁹F NMR: Essential for confirming the fluorine atom's presence and environment.

      • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively assign all signals.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray ionization (ESI).

    • Analysis: Obtain an accurate mass measurement to confirm the elemental composition.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient: Start at 30% acetonitrile, increasing to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Purity Assessment: The area percentage of the main peak is a measure of chromatographic purity.

3. Assay (Potency) Determination:

  • Quantitative NMR (qNMR):

    • Principle: A highly accurate method for determining the concentration of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.

  • Mass Balance:

    • Principle: The assay value is calculated by subtracting the percentages of all identified impurities (including water, residual solvents, and non-volatile inorganic impurities) from 100%.

    • Equation: Assay (%) = 100% - (% Water + % Residual Solvents + % Non-volatile Residue + % Chromatographic Impurities).

Comparative Analysis: Learning from Established Kinase Inhibitor Reference Standards

To understand what a comprehensive reference standard data package entails, we can look at established, commercially available standards for other kinase inhibitors like Axitinib and Pazopanib.[8][9][10][11][12][13][14][15][16][17]

Analytical TechniqueThis compound (Target Profile for In-House Standard)Axitinib (Typical Certified Reference Standard Data)[9][13][16][17]Pazopanib (Typical Certified Reference Standard Data)[8][10][11][14][15]
Identity (¹H NMR) Spectrum consistent with the proposed structure.Conforms to the structure.Conforms to the structure.
Identity (Mass Spec) Accurate mass measurement within 5 ppm of the theoretical mass.Accurate mass measurement within 5 ppm of the theoretical mass.Accurate mass measurement within 5 ppm of the theoretical mass.
Purity (HPLC) ≥ 98.0%≥ 99.5%≥ 99.5%
Assay (by Mass Balance) ≥ 98.0%≥ 99.0%≥ 99.0%
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%
Residual Solvents (GC-HS) Meets ICH Q3C limits.Meets ICH Q3C limits.Meets ICH Q3C limits.
Inorganic Impurities ≤ 0.1%≤ 0.1%≤ 0.1%
Certificate of Analysis Comprehensive CoA detailing all tests and results.Comprehensive CoA provided by the supplier.Comprehensive CoA provided by the supplier.

This comparative table highlights the rigorous testing and documentation that accompany a certified reference standard. For an in-house standard of this compound, the goal is to generate a similarly comprehensive dataset to ensure its suitability for use in a research and development setting.

Potential Impurities in the Synthesis of this compound

Understanding the synthetic route is crucial for identifying potential impurities. The synthesis of substituted indazoles often involves the reaction of a substituted phenylhydrazine with a carbonyl compound, or the cyclization of ortho-haloarylhydrazones.[18][19] Potential impurities in this compound could include:

  • Starting Materials: Unreacted 4-bromobenzaldehyde or (2-fluoro-4-nitrophenyl)hydrazine.

  • Regioisomers: Isomers formed during the indazole ring formation.

  • Byproducts: Compounds resulting from side reactions, such as over-halogenation or incomplete cyclization.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Caption: Logical Relationship of Potential Impurity Sources.

Conclusion and Recommendations

The analysis of this compound is a critical aspect of its development as a potential therapeutic agent. While the absence of a commercially available certified reference standard presents a challenge, it is not an insurmountable one. By following a rigorous, scientifically sound approach to qualify an in-house or secondary reference standard, researchers can ensure the reliability and accuracy of their analytical data.

Key Recommendations:

  • Thorough Characterization: Any batch of this compound intended for use as a reference standard must be extensively characterized using a suite of orthogonal analytical techniques, including NMR, MS, and HPLC.

  • Adherence to ICH Guidelines: The principles outlined in ICH guidelines for reference standards should be followed to ensure regulatory compliance and data integrity.[4][5][6]

  • Comprehensive Documentation: A detailed Certificate of Analysis should be generated and maintained for the in-house reference standard, documenting all characterization data and the assigned purity value.

  • Leverage Established Standards: The data packages for certified reference standards of other kinase inhibitors, such as Axitinib and Pazopanib, should be used as a benchmark for the level of characterization required.

By adopting these best practices, researchers can proceed with confidence in their analytical measurements, ultimately contributing to the successful development of novel kinase inhibitors like this compound.

References

  • ICH. (2026). ICH Q2, Q6B, and Q7A Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alfa Omega Pharma. Pazopanib Impurities | 444731-52-6 Certified Reference Substance. [Link]

  • Axios Research. Axitinib. [Link]

  • Veeprho. Pazopanib Hydrochloride Working Standard (Secondary Reference Standard) | CAS 635702-64-6. [Link]

  • European Pharmaceutical Review. (2022). Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • PubMed. (2013). EphB4 cellular kinase activity assayed using an enzymatic protein interaction system. [Link]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]

  • Journal of Taibah University Medical Sciences. (2018). HPLC method development and validation for the estimation of Axitinib in rabbit plasma. [Link]

  • Journal of Pharmacreations. (2016). Analytical method development and validation for the simultaneous estimation of axitinib by using RP-HPLC technique. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). Bioanalytical Method Development And Validation Of Pazopanib Hydrochloride By Uv- Visible Spectrometry And Rp-Hplc Method In Human Plasma. [Link]

  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • ResearchGate. (2022). METHOD DEVELOPMENT AND VALIDATION OF AXITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM BY UV- SPECTROSCOPIC METHOD. [Link]

  • DergiPark. (2025). Discovery of new small molecules inhibitors for EphB4 receptor tyrosine kinase with a fragment-based drug design approach. [Link]

  • Merck Millipore. Pharmacopeia & Metrological Institute Standards. [Link]

  • Utrecht University. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]

  • ScienceDirect. (2024). Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. [Link]

  • PubMed Central. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors. [Link]

  • Agilent. (2012). Certificate of Analysis. [Link]

  • BioVendor.sk. (2023). CERTIFICATE OF ANALYSIS. [Link]

  • Alfa Aesar. Certificate of analysis. [Link]

  • CPI International. Certified Reference Standards & Materials for Analytical Testing. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • Merck Millipore. Certified Reference Materials. [Link]

  • Wiley InterScience. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]

  • Veeprho. Imidazole Impurities and Related Compound. [Link]

Sources

Spectroscopic Characterization & Regio-Differentiation of 3,7-Disubstituted Indazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The 3,7-disubstituted indazole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., tyrosine kinase, GAK) and modulators of nuclear receptors. Unlike the more common 3,5- or 3,6-isomers, the 3,7-substitution pattern introduces unique steric and electronic constraints. The "bay region" interaction between the C7-substituent and the N1-position creates a critical regiochemical challenge during synthesis: distinguishing between the thermodynamically favored 1H-indazole (N1-alkylated) and the kinetically accessible 2H-indazole (N2-alkylated) forms.

This guide objectively compares spectroscopic methodologies for characterizing these isomers, providing a self-validating workflow to ensure structural integrity in drug discovery pipelines.

Comparative Analysis of Characterization Methods

The following analysis evaluates the three primary pillars of structural confirmation: NMR (1D/2D), X-Ray Crystallography, and Nitrogen-detected techniques.

Table 1: Comparative Utility of Characterization Techniques
Feature1H/13C NMR (1D + NOESY) 15N-HMBC (Indirect Detection) X-Ray Crystallography
Primary Utility Routine screening, solution-state conformationUnambiguous N-alkylation assignmentAbsolute configuration & solid-state packing
Sample Requirement 1–5 mg (Soluble)10–30 mg (High conc. needed)Single Crystal (Quality dependent)
Throughput High (Automated)Low (Long acquisition times)Low (Growth + Diffraction)
Regio-Resolution High (via NOE connectivity)Very High (Direct N-shift readout)Ultimate
Limitation Ambiguity if C7/C3 substituents lack protonsLow sensitivity (15N natural abundance)Requires crystalline solid; packing forces may alter conformers

Deep Dive: The NMR Logic for 3,7-Disubstituted Systems

The most common failure mode in indazole characterization is misassigning the N1 vs. N2 isomer due to reliance on simple 1D chemical shifts. For 3,7-disubstituted systems, NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive solution-state evidence.

The "Bay Region" Diagnostic (Expert Insight)

In a 3,7-disubstituted indazole, the spatial environment of the N-alkyl group differs drastically between isomers:

  • N1-Alkylation: The N1-R group is forced into proximity with the C7-substituent .

    • Diagnostic NOE: Strong correlation between N1-R protons and C7-substituent protons .

    • Steric Consequence: If the C7 group is bulky (e.g., -phenyl, -tBu), N1-alkylation may be sterically disfavored or result in atropisomerism (restricted rotation), broadening NMR signals.

  • N2-Alkylation: The N2-R group is distal from C7 but proximal to the C3-substituent .

    • Diagnostic NOE: Strong correlation between N2-R protons and C3-substituent protons .

    • Note: N2-isomers often exhibit a "quinonoid" electronic character, leading to distinct UV-Vis absorption redshifts compared to the "benzenoid" N1-isomers.

Visualization: Isomer Differentiation Logic

IndazoleNOE Start Unknown Isomer (3,7-Disubstituted Indazole) NOE_Exp Experiment: 2D NOESY/ROESY Start->NOE_Exp Check_N_R Analyze Cross-peaks from N-Alkyl Protons (N-R) NOE_Exp->Check_N_R Path_N1 Correlation observed with C7-Substituent? Check_N_R->Path_N1  Yes   Path_N2 Correlation observed with C3-Substituent? Check_N_R->Path_N2  Yes   Ambiguous Ambiguous/No Correlations (e.g., quaternary centers) Check_N_R->Ambiguous  None   Result_N1 CONFIRMED: N1-Isomer (Thermodynamic) Path_N1->Result_N1 Result_N2 CONFIRMED: N2-Isomer (Kinetic/Steric) Path_N2->Result_N2 Next_Step Escalate to 15N-HMBC or X-Ray Ambiguous->Next_Step

Caption: Logical flow for distinguishing N1 vs. N2 regioisomers using NOESY correlations in 3,7-disubstituted indazoles.

Experimental Protocol: Self-Validating Characterization

This protocol assumes the synthesis of a model compound: 3-phenyl-7-methyl-1H-indazole (and its N-methylated derivatives) to demonstrate the workflow.

Step 1: Sample Preparation & Preliminary Screening
  • Solvent Selection: Dissolve ~5 mg of the purified fraction in DMSO-d6 (0.6 mL). DMSO is preferred over CDCl3 for indazoles to prevent aggregation and exchange of the NH proton (if unsubstituted).

  • 1H NMR Acquisition: Acquire a standard 1H spectrum (16 scans).

    • Checkpoint: Identify the singlet for H3 (absent in 3-substituted) or the specific multiplets for the C3-aryl group. Locate the C7-methyl doublet/singlet.

Step 2: 2D NMR Structural Assignment (The Critical Step)

Perform the following experiments in sequence:

  • HSQC (Heteronuclear Single Quantum Coherence): Assign all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Target: Look for long-range coupling (3-bond) from the N-CH3 protons.

    • N1-Isomer: N-CH3 correlates to C7a (bridgehead carbon).

    • N2-Isomer: N-CH3 correlates to C3 (imine-like carbon).

  • NOESY (Mixing time: 500ms):

    • Target: Spatial proximity.

    • Execution: Phasing must be precise to distinguish chemical exchange (same phase as diagonal) from NOE (opposite phase in some pulse sequences, or same phase depending on rotational correlation time).

    • Validation: Verify the N-CH3 to C7-Methyl cross-peak. If present, it is N1 . If N-CH3 to C3-Phenyl (ortho protons) is seen, it is N2 .

Step 3: 15N-HMBC (Optional Validation)

If 2D proton methods are ambiguous (e.g., overlapping signals):

  • Run a gradient-selected 1H-15N HMBC.

  • N1-Indazoles: N1 typically resonates around -160 to -180 ppm (relative to nitromethane).

  • N2-Indazoles: N2 is more deshielded (pyridine-like), resonating around -70 to -100 ppm .

    • Note: This large chemical shift difference (~80 ppm) is the most robust numerical indicator if detection sensitivity allows.

Synthesis & Characterization Workflow Diagram

This diagram illustrates the decision matrix from crude reaction mixture to final structural confirmation.

Workflow Input Crude Reaction Mixture (3,7-Disubstituted Indazole) Separation Flash Chromatography (Isomer Separation) Input->Separation IsomerA Fraction A (Less Polar - usually N1) Separation->IsomerA IsomerB Fraction B (More Polar - usually N2) Separation->IsomerB NMR_Screen 1H NMR Screening (Check Purity) IsomerA->NMR_Screen IsomerB->NMR_Screen Decision Are signals distinct? NMR_Screen->Decision NOESY NOESY / ROESY (Spatial Check) Decision->NOESY Yes XRay X-Ray Crystallography (Solid State) Decision->XRay No / Complex Final Final Structure Assigned NOESY->Final XRay->Final

Caption: Integrated workflow for the isolation and spectroscopic validation of indazole regioisomers.

References

  • Doganc, F., & Göker, H. (2024).[1] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774.[1]

  • Mei, Y., & Yang, B. (2017).[2] The Regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(03), 275-280.[2]

  • Luo, G., et al. (2024).[3] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.

  • Meanwell, N. A., et al. (2000). Disubstituted Indazoles as Potent Antagonists of the Integrin αvβ3.[4] Journal of Medicinal Chemistry, 43(1), 41-58.[4]

  • Bethanamudi, P., et al. (2012).[5] Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682.[5]

Sources

Safety Operating Guide

7-Fluoro-3-(4-bromophenyl)-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 7-Fluoro-3-(4-bromophenyl)-1H-indazole

As a Senior Application Scientist, I have designed this procedural guide to provide drug development professionals and laboratory researchers with a self-validating, field-proven system for handling and disposing of this compound. Proper chemical management is not just about regulatory compliance; it is about understanding the mechanistic toxicology of the compounds we synthesize and ensuring that our operational workflows inherently prevent environmental contamination and personnel exposure.

Mechanistic Toxicology & Causality of Hazards

This compound is a di-halogenated heterocyclic compound. The presence of both a carbon-fluorine (C-F) bond and a carbon-bromine (C-Br) bond dictates its environmental and safety profile.

The Causality of the Hazard: Halogenated organic compounds are highly resistant to natural biological and chemical degradation, leading to environmental persistence and bioaccumulation. Furthermore, standard low-temperature disposal methods fail to break the exceptionally strong C-F and C-Br bonds. If combusted improperly, these compounds undergo incomplete oxidation, leading to the synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs). Even under complete combustion, they generate corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases. Therefore, this compound is strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA) as a Halogenated Organic Compound (HOC), mandating specialized high-temperature incineration[1].

Quantitative Chemical & Hazard Profile

To establish a baseline for our operational protocols, the quantitative and regulatory parameters of the compound are summarized below.

Property / ParameterSpecificationCausality / Impact on Disposal Protocol
Compound Name This compoundN/A
CAS Number 1809161-60-1[2]Serves as the unique identifier for hazardous waste tracking and vendor manifests.
Chemical Formula C13H8BrFN2The dual presence of Fluorine and Bromine strictly categorizes this as halogenated waste.
EPA Regulatory Class Halogenated Organic Compound (HOC)[1]Subject to RCRA Land Disposal Restrictions; direct landfilling is federally prohibited.
Combustion Byproducts HF, HBr, potential dioxins/furansMandates rotary kiln incineration (>1100°C) equipped with active caustic scrubbing[3].
Primary Hazard Persistence, Toxicity, Corrosive gas generationRequires absolute segregation from non-halogenated waste streams to ensure proper destruction thermodynamics.

Operational Handling & Segregation Workflow

The following diagram illustrates the logical decision tree for segregating and neutralizing this compound waste.

HalogenatedWasteWorkflow Start Waste Generation: This compound Decision Waste State? Start->Decision Solid Solid Waste (Powders, PPE) Decision->Solid Dry Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Dissolved SegSolid Segregate in HDPE Halogenated Solid Bin Solid->SegSolid SegLiquid Segregate in Halogenated Carboy Liquid->SegLiquid Incinerator Rotary Kiln Incineration (>1100°C) SegSolid->Incinerator SegLiquid->Incinerator Scrubber Caustic Scrubbing (Neutralize HF/HBr) Incinerator->Scrubber Combustion Gases Safe Safe Environmental Release / Landfill Scrubber->Safe Benign Salts

Halogenated waste segregation and high-temperature incineration workflow.

Step-by-Step Disposal Methodologies

To guarantee safety and regulatory compliance, execute the following procedural workflows based on the physical state of the waste.

Protocol A: Solid Waste Segregation (Powders & Contaminated Consumables)
  • Collection: Place all residual powders, contaminated weighing papers, spatulas, and nitrile gloves into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides excellent chemical resistance against halogenated aromatics, preventing leaching.

  • Labeling: Immediately affix a hazardous waste label. Mark the contents explicitly as "Halogenated Organic Solid Waste - Contains Fluorine & Bromine".

    • Causality: Accurate labeling is a strict RCRA requirement and prevents downstream mixing with incompatible oxidizers[1].

  • Storage: Store the sealed container in a designated secondary containment tray within a ventilated hazardous waste cabinet until vendor pickup.

Protocol B: Liquid Waste Segregation (Reaction Solutions)
  • Solvent Compatibility Assessment: When this compound is dissolved in organic solvents (e.g., DCM, DMF, DMSO), the entire resulting mixture must be treated as Halogenated Solvent Waste.

    • Causality: Mixing halogenated and non-halogenated liquid waste significantly alters the fuel-to-waste ratio required by incinerators. Diluting halogenated waste with non-halogenated solvents can drop the combustion temperature below the threshold needed to break C-F bonds, risking dioxin formation[3].

  • Transfer: Funnel the liquid waste into a red-color-coded (or facility-designated) halogenated waste carboy.

  • Headspace Maintenance: Leave a minimum of 20% headspace in the carboy.

    • Causality: Headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing pressure buildup and catastrophic container rupture.

Protocol C: Final Disposal via High-Temperature Incineration
  • Vendor Handoff: Transfer all segregated waste to a certified RCRA hazardous waste management vendor.

  • Incineration & Scrubbing: Verify that the vendor's facility utilizes rotary kiln incineration operating at >1100°C, followed by active caustic scrubbing.

    • Causality: The extreme heat is mathematically required to mineralize the compound into CO2, H2O, HF, and HBr. The subsequent caustic scrubber (utilizing NaOH or Ca(OH)2) is chemically necessary to neutralize the highly acidic HF and HBr gases into benign sodium/calcium salts prior to atmospheric release[3].

Emergency Spill Response & Decontamination

In the event of an accidental spill of this compound powder or solution, execute this self-validating containment protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the laboratory fume hood or HVAC system is operating at maximum exhaust flow.

    • Causality: Minimizes inhalation exposure to airborne brominated/fluorinated particulates.

  • Containment: For solid spills, gently cover the powder with damp sand or a specialized chemical absorbent pad.

    • Causality: Dampening the powder prevents aerosolization of the active pharmaceutical ingredient (API) during cleanup.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent the ignition of any co-spilled flammable solvents. Deposit all cleanup materials into the Halogenated Solid Waste container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual traces, followed by a thorough wash with soap and water. Collect all solvent washings into the Halogenated Liquid Waste carboy.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Electronic Code of Federal Regulations. URL: [Link]

  • 1809161-60-1 | this compound. Boroncore. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-3-(4-bromophenyl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-Fluoro-3-(4-bromophenyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.